molecular formula C13H12O B1359950 2-Biphenylmethanol CAS No. 2928-43-0

2-Biphenylmethanol

Cat. No.: B1359950
CAS No.: 2928-43-0
M. Wt: 184.23 g/mol
InChI Key: VKTQADPEPIVMHK-UHFFFAOYSA-N
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Description

2-Biphenylmethanol exhibits the formation of a new phase in a supercooled liquid state which was studied by differential scanning calorimetry and x-ray diffraction measurements. On heating this compound undergoes transformation from the glassy to liquid phase which has been investigated by luminescence spectra.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenylphenyl)methanol
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InChI

InChI=1S/C13H12O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VKTQADPEPIVMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID801031183
Record name [1,1′-Biphenyl]-2-methanol
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Molecular Weight

184.23 g/mol
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CAS No.

2928-43-0, 41376-19-6
Record name [1,1′-Biphenyl]-2-methanol
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Record name o-Phenylbenzyl alcohol
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Record name (1,1'-Biphenyl)methanol
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Record name 2-Biphenylmethanol
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Record name [1,1′-Biphenyl]-2-methanol
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Record name o-phenylbenzyl alcohol
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Biphenylmethanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Biphenylmethanol, with the CAS number 2928-43-0 , is an aromatic alcohol that serves as a crucial building block in organic synthesis.[1][2] Its unique structural motif, featuring a hydroxylmethyl group ortho to a phenyl substituent on a benzene ring, imparts specific reactivity and properties that make it a valuable intermediate in the preparation of a variety of more complex molecules. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis methodologies, key applications in research and industry—particularly in drug development—and essential safety and handling information.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development.

Physicochemical Data
PropertyValueSource
CAS Number 2928-43-0[1][2]
Molecular Formula C₁₃H₁₂O[1][2]
Molecular Weight 184.23 g/mol [1][2]
Appearance White to off-white crystalline powder[Thermo Fisher Scientific]
Melting Point 45-51 °C[Thermo Fisher Scientific]
Boiling Point 96 °C at 0.04 mmHg[Thermo Fisher Scientific]
Synonyms [1,1'-Biphenyl]-2-ylmethanol, o-Phenylbenzyl alcohol, 2-(Hydroxymethyl)biphenyl[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches in organic chemistry. The most prominent methods involve the formation of the biphenyl linkage via cross-coupling reactions or the functionalization of a pre-existing biphenyl scaffold.

Grignard Reaction Approach

The Grignard reaction is a classic and versatile method for the formation of carbon-carbon bonds. In the context of this compound synthesis, a Grignard reagent derived from a 2-halobiphenyl derivative can be reacted with a suitable source of formaldehyde.

Conceptual Workflow for Grignard-based Synthesis:

G A 2-Bromobiphenyl D 2-Biphenylmagnesium bromide (Grignard Reagent) A->D Reacts with B Magnesium (Mg) B->D C Anhydrous Ether C->D Solvent G This compound D->G Reacts with E Formaldehyde (HCHO) E->G F Acidic Workup (e.g., H₃O⁺) F->G Followed by

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Protocol (Illustrative):

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 2-bromobiphenyl in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed, resulting in the formation of 2-biphenylmagnesium bromide.

  • Reaction with Formaldehyde: Cool the Grignard reagent to 0 °C. Add a source of formaldehyde, such as paraformaldehyde or trioxane, portion-wise while maintaining the temperature.

  • Workup: After the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Suzuki Coupling Reaction

The Suzuki coupling reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a powerful tool for the construction of biaryl systems.[3][4] This method can be adapted for the synthesis of this compound.

Conceptual Workflow for Suzuki Coupling-based Synthesis:

G A 2-Bromobenzyl alcohol F This compound A->F Reacts with B Phenylboronic acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyst D Base (e.g., Na₂CO₃) D->F Base E Solvent (e.g., Toluene/Water) E->F Solvent

Caption: Suzuki coupling pathway for this compound synthesis.

Experimental Protocol (Illustrative):

  • Reaction Setup: In a round-bottom flask, combine 2-bromobenzyl alcohol, phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate).

  • Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the mixture by bubbling nitrogen or argon through it for several minutes.

  • Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture and partition it between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to obtain this compound.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a sterically demanding biphenyl framework, makes it a valuable synthon in the synthesis of various target molecules.

In a broader context of organic synthesis, this compound is utilized in the preparation of o-ethynylbiphenyl and o-alkynylstyrene derivatives. These products can then undergo further transformations, such as cycloaddition reactions, to generate complex polycyclic aromatic systems.

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methylene protons (CH₂), and a broad singlet for the hydroxyl proton (OH). The aromatic region will display complex splitting patterns due to the coupling between adjacent protons. The methylene protons typically appear as a singlet due to the absence of adjacent protons. The chemical shift of the hydroxyl proton is variable and depends on the concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbon atoms of the biphenyl framework and the methylene carbon. The number of signals in the aromatic region will depend on the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-O stretching vibration will appear in the fingerprint region, usually between 1000 and 1260 cm⁻¹.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: While comprehensive toxicological data is not extensively available, it is prudent to treat this compound as a potentially hazardous substance. It may cause skin and eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Handling: Handle this compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water and seek medical attention.

Conclusion

This compound is a versatile and valuable building block in organic synthesis with significant potential in the development of new materials and pharmaceuticals. Its synthesis can be reliably achieved through established methods like the Grignard reaction and Suzuki coupling. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in the laboratory. As research continues to uncover new applications for biphenyl-containing molecules, the importance of key intermediates like this compound is likely to grow.

References

physicochemical properties of 2-Biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Biphenylmethanol

Foreword: A Molecule of Synthetic Versatility

In the landscape of synthetic chemistry and drug development, the true value of a chemical intermediate lies in its structural potential and predictable behavior. This compound (CAS No. 2928-43-0) emerges as a significant building block, offering a unique scaffold for the creation of complex molecular architectures.[1] Its biphenyl moiety combined with a reactive primary alcohol functional group makes it a versatile precursor for a range of derivatives, from novel pharmaceutical agents to specialized organic materials. This guide provides a comprehensive exploration of its core physicochemical properties, grounded in established analytical techniques. The methodologies detailed herein are designed not merely as instructions, but as self-validating systems to ensure the integrity and reproducibility of experimental outcomes—a cornerstone of rigorous scientific practice.

Section 1: Chemical Identity and Core Properties

This compound, also known as (2-phenylphenyl)methanol or o-phenylbenzyl alcohol, is an aromatic alcohol with a molecular formula of C₁₃H₁₂O and a molecular weight of approximately 184.23 g/mol .[1][2] At ambient temperature, it exists as a white to pale beige crystalline solid.[3][4] Understanding its fundamental properties is the first step in its effective application.

Summary of Physicochemical Data

The following table summarizes the key quantitative properties of this compound, providing a quick reference for researchers. Each parameter is critical for predicting the compound's behavior in various experimental settings, from reaction conditions to formulation.

PropertyValueSource(s)
CAS Number 2928-43-0[1][2][5]
Molecular Formula C₁₃H₁₂O[1][2]
Molecular Weight 184.23 g/mol [1][2]
Appearance White to Pale Beige Crystalline Solid[3][4][6]
Melting Point 46-48 °C[3][4]
Boiling Point 96 °C @ 0.04 mmHg[3][4]
Flash Point > 112 °C (> 233.6 °F)[4]
Predicted pKa 14.25 ± 0.10[3]
Solubility Slightly soluble in Chloroform, Methanol[3]
Structural and Electronic Considerations

The structure of this compound is foundational to its properties. The two phenyl rings are not coplanar due to steric hindrance, which influences its crystal packing and intermolecular interactions. The hydroxyl group is a key site for reactivity and also a hydrogen bond donor, modestly influencing its solubility in polar solvents. The predicted pKa of ~14.25 is typical for a primary alcohol, indicating it is a very weak acid.[3]

Section 2: The Spectroscopic Profile: A Fingerprint of Identity

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a compound like this compound, a combination of NMR, IR, and mass spectrometry creates a unique "fingerprint." The consistency between these datasets serves as an internal validation of sample purity and identity.

  • Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings, a characteristic singlet for the methylene (-CH₂) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl (-OH) proton itself, which can be exchanged with D₂O.[7][8]

  • Infrared (FT-IR): The IR spectrum provides confirmation of the key functional groups. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. Sharp peaks in the 3000-3100 cm⁻¹ region correspond to aromatic C-H stretches, while peaks just below 3000 cm⁻¹ indicate aliphatic C-H stretches from the methylene group. A C-O stretching band would be expected around 1000-1100 cm⁻¹.[8]

  • Mass Spectrometry (MS): Electron impact mass spectrometry typically shows a strong molecular ion (M⁺) peak at an m/z of 184, confirming the molecular weight.[8][9] Common fragmentation patterns include the loss of water (M-18) and the loss of the CH₂OH group, leading to the biphenyl fragment.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a this compound sample. This systematic approach ensures that each piece of data validates the others, leading to a trustworthy and complete profile of the material.

G cluster_0 Sample Reception & Initial Assessment cluster_1 Physical Properties Determination cluster_2 Spectroscopic Confirmation cluster_3 Data Integration & Validation Sample Receive this compound Sample Visual Visual Inspection (Color, Form) Sample->Visual MP Melting Point Analysis Visual->MP Sol Solubility Screening Visual->Sol NMR NMR Spectroscopy ('H, 'C) MP->NMR Sol->NMR Analysis Correlate All Data NMR->Analysis IR FT-IR Analysis IR->Analysis MS Mass Spectrometry (GC-MS) MS->Analysis Report Generate Certificate of Analysis Analysis->Report

Caption: A standard workflow for the physicochemical characterization of this compound.

Section 3: Experimental Protocols for Core Properties

This section provides actionable, step-by-step protocols for determining the key physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Protocol: Melting Point Determination via Capillary Method

Principle: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid. This protocol uses a standard digital melting point apparatus.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Instrument Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Scan (Optional but Recommended): Set a rapid heating ramp (~10-20 °C/min) to quickly determine an approximate melting range. This prevents excessive time spent on the precise measurement.

  • Precise Measurement: Using a fresh capillary, heat the block rapidly to about 15-20 °C below the approximate melting point found in the previous step.

  • Data Acquisition: Decrease the heating rate to 1-2 °C/min. This slow ramp is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂. For pure this compound, this should be within the 46-48 °C range.[3][4]

Protocol: Semi-Quantitative Solubility Assessment

Principle: Solubility is a critical parameter in drug development, influencing everything from reaction kinetics to bioavailability. This protocol establishes the approximate solubility in key solvents.

Methodology:

  • Solvent Selection: Prepare vials containing 1.0 mL of selected solvents (e.g., deionized water, methanol, chloroform, toluene) maintained at room temperature (20-25 °C).

  • Sample Addition: Add a pre-weighed 10 mg portion of this compound to each vial.

  • Mixing: Cap the vials and vortex for 30-60 seconds. Allow the vials to stand for 5-10 minutes.

  • Observation: Visually inspect each vial for undissolved solid.

    • Soluble: No solid particles are visible.

    • Slightly Soluble: A significant portion of the solid has dissolved, but some remains.[3]

    • Insoluble: The solid appears largely unchanged.

  • Interpretation: This method provides a practical assessment. For this compound, it is expected to be insoluble in water but show slight to moderate solubility in organic solvents like methanol and chloroform.[3] This aligns with its chemical structure—a large, nonpolar biphenyl framework with a small, polar alcohol group.

The Role of Physicochemical Properties in Drug Development

The properties measured by these protocols have direct implications for the utility of this compound as a drug precursor. This diagram illustrates the relationship between these fundamental characteristics and key drug development considerations.

G cluster_0 Core Physicochemical Properties cluster_1 Drug Development Implications Sol Solubility Bio Bioavailability & Formulation Sol->Bio React Synthetic Route Feasibility Sol->React MP Melting Point / Crystallinity MP->Bio Stab Stability & Storage MP->Stab pKa pKa ADME ADME Properties pKa->ADME MW Molecular Weight MW->React

Caption: Relationship between core properties and their impact on drug development.

Section 4: Safety, Handling, and Storage

According to the Safety Data Sheet provided by major suppliers, this compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] However, adherence to good industrial hygiene and safety practices is essential.

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. Handle in a well-ventilated area to avoid dust inhalation.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3] It is stable under normal storage conditions.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its solid nature, moderate melting point, and solubility profile in organic solvents make it straightforward to handle in a laboratory setting. The spectroscopic data provide a robust and reliable means of identification and quality control. By employing the systematic workflows and protocols outlined in this guide, researchers and drug development professionals can confidently utilize this compound in their synthetic endeavors, ensuring the integrity of their results and accelerating the path to discovery.

References

A Comprehensive Technical Guide to the Synthesis of 2-Biphenylmethanol from o-Ethynylbiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details a robust and efficient two-step synthetic pathway for the conversion of o-ethynylbiphenyl to the pharmacologically significant compound, 2-biphenylmethanol. Direct hydration and reduction of the ethynyl group is synthetically unviable for producing the target primary alcohol. Therefore, this guide focuses on a more chemically sound approach: the initial oxidative cleavage of the alkyne to an intermediate carboxylic acid, followed by its complete reduction. This methodology leverages well-established, high-yielding reactions to provide a reliable route for researchers, chemists, and professionals in drug development. The guide provides in-depth mechanistic insights, detailed experimental protocols, and critical safety considerations for each step.

Introduction

This compound and its derivatives are key structural motifs in a variety of pharmacologically active molecules and advanced materials. Their utility as precursors for ligands, chiral catalysts, and complex drug candidates makes their efficient synthesis a topic of considerable interest. While numerous methods exist for the synthesis of biphenyl structures, this guide addresses the specific transformation of a readily available starting material, o-ethynylbiphenyl, into the value-added product, this compound.

A superficial analysis might suggest a pathway involving hydration of the alkyne followed by reduction. However, this approach would yield 1-(2-biphenylyl)ethanol (via Markovnikov hydration) or 2-(2-biphenylyl)ethanol (via anti-Markovnikov hydration), neither of which is the target molecule. The most logical and efficient synthetic strategy involves a two-step sequence that modifies the single-carbon ethynyl substituent:

  • Oxidative Cleavage: The carbon-carbon triple bond of o-ethynylbiphenyl is cleaved to form biphenyl-2-carboxylic acid. This can be achieved with powerful oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄).[1][2]

  • Reduction: The resulting carboxylic acid is then reduced to the primary alcohol, this compound, using a potent hydride-donating reagent such as Lithium Aluminum Hydride (LiAlH₄).[3][4]

This guide will provide the scientific rationale, detailed procedures, and process visualizations necessary to successfully execute this synthesis.

Overall Synthetic Workflow

The transformation from o-ethynylbiphenyl to this compound is accomplished via the biphenyl-2-carboxylic acid intermediate. The complete workflow is outlined below.

G A o-Ethynylbiphenyl (Starting Material) B Biphenyl-2-carboxylic Acid (Intermediate) A->B Step 1: Oxidative Cleavage (e.g., O₃, then H₂O) C This compound (Final Product) B->C Step 2: Reduction (e.g., LiAlH₄, then H₃O⁺)

Caption: High-level overview of the two-step synthesis.

Part 1: Oxidative Cleavage of o-Ethynylbiphenyl

The first critical step is the cleavage of the terminal alkyne. Ozonolysis is the preferred method as it is often cleaner and more reliable than permanganate oxidation for this transformation.

Ozonolysis of an alkyne proceeds through the formation of an unstable primary ozonide (a molozonide), which then rearranges and fragments.[5] For a terminal alkyne, this cleavage ultimately results in a carboxylic acid from the substituted portion of the alkyne and carbon dioxide from the terminal carbon atom.[6] The reaction involves a 1,3-dipolar cycloaddition of ozone across the triple bond, followed by fragmentation and hydrolysis to yield the final products.[5]

This protocol is adapted from standard ozonolysis procedures for terminal alkynes.[7]

Materials & Reagents:

  • o-Ethynylbiphenyl

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Ozone (generated from an ozone generator)

  • Oxygen (as feed gas for ozonator)

  • Nitrogen or Argon gas

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Hydrochloric Acid (HCl), 1M solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for low-temperature reactions

Procedure:

  • Reaction Setup: Dissolve o-ethynylbiphenyl (1.0 eq) in a 1:1 mixture of anhydrous DCM and MeOH in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a gas outlet bubbler.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble a stream of ozone-enriched oxygen through the solution. Monitor the reaction by TLC. The reaction is typically complete when a persistent blue color appears in the solution, indicating an excess of ozone.

  • Quenching: Once the reaction is complete, switch the gas feed from ozone/oxygen to nitrogen or argon and purge the solution for 15-20 minutes to remove all residual ozone and oxygen.

  • Oxidative Workup: While maintaining the cold temperature, slowly add 30% hydrogen peroxide (1.5 eq). Allow the mixture to warm slowly to room temperature and stir overnight.

  • Extraction: Transfer the mixture to a separatory funnel. Add water and extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude biphenyl-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

ParameterValue / ConditionJustification
Solvent DCM:MeOH (1:1)DCM is a standard solvent for ozonolysis. MeOH helps to stabilize the intermediate Criegee zwitterion, preventing explosive side reactions.
Temperature -78 °CLow temperature is critical to control the exothermic reaction and prevent the formation of explosive ozonide intermediates.
Workup Oxidative (H₂O₂)An oxidative workup ensures that any intermediate aldehyde species are fully oxidized to the desired carboxylic acid.[8]
Expected Yield >85%Ozonolysis of terminal alkynes is generally a high-yielding reaction.[6]

Part 2: Reduction of Biphenyl-2-carboxylic Acid

The second step involves the reduction of the carboxylic acid functional group to a primary alcohol. Lithium Aluminum Hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation due to its high reactivity.[4][9] Sodium borohydride (NaBH₄) is not strong enough to reduce carboxylic acids.[10]

The reduction of a carboxylic acid with LiAlH₄ is a multi-step process:

  • Deprotonation: LiAlH₄ is a strong base. The first equivalent of hydride reacts with the acidic proton of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas (H₂).[3][11]

  • Coordination & First Hydride Attack: The aluminum center coordinates to the carbonyl oxygen, activating the carbonyl carbon towards nucleophilic attack. A hydride ion (H⁻) is delivered to the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating an O-Al species to form an aldehyde intermediate. This aldehyde remains coordinated to the aluminum species and is not isolated.[10]

  • Second Hydride Attack: The highly reactive aldehyde is immediately reduced by another equivalent of hydride, forming a lithium aluminum alkoxide complex.

  • Protonation: An acidic workup (e.g., with H₃O⁺) is required to protonate the alkoxide, liberating the final primary alcohol product.[11]

G cluster_0 A Carboxylic Acid (R-COOH) B Lithium Carboxylate Salt (R-COO⁻ Li⁺) + H₂ A->B + LiAlH₄ (Deprotonation) C Tetrahedral Intermediate B->C + 'H⁻' (1st Attack) D Aldehyde Intermediate (Coordinated) C->D Elimination E Alkoxide Complex D->E + 'H⁻' (2nd Attack) F Primary Alcohol (R-CH₂OH) E->F + H₃O⁺ (Workup)

Caption: Key stages in the LiAlH₄ reduction of a carboxylic acid.

CRITICAL SAFETY NOTE: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials & Reagents:

  • Biphenyl-2-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether, anhydrous

  • Sulfuric Acid (H₂SO₄), 10% aqueous solution, or Rochelle's salt solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-neck flask under a positive pressure of nitrogen, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the biphenyl-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. (Note: Vigorous H₂ gas evolution will occur).

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature or gently reflux until the reaction is complete (monitor by TLC).

  • Workup (Fieser Method):

    • Cool the reaction mixture back down to 0 °C.

    • Slowly and carefully add 'X' mL of water dropwise to quench the excess LiAlH₄. (Where 'X' is the mass in grams of LiAlH₄ used).

    • Add 'X' mL of 15% aqueous NaOH solution.

    • Add '3X' mL of water.

    • Stir the resulting mixture vigorously for 30 minutes. A granular white precipitate of aluminum salts should form.

  • Filtration & Extraction: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether or THF. Combine the filtrate and washings.

  • Drying and Concentration: Dry the combined organic solution over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by column chromatography on silica gel if necessary.

ParameterValue / ConditionJustification
Reagent Lithium Aluminum Hydride (LiAlH₄)A powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[12]
Solvent Anhydrous THFAnhydrous ethereal solvents are required for LiAlH₄ reactions to prevent violent quenching.
Stoichiometry >1.0 eq LiAlH₄An excess is required because the first equivalent is consumed in the initial acid-base reaction.[10]
Workup Fieser Method (H₂O, NaOH, H₂O)A standard and safe procedure for quenching LiAlH₄ reactions that results in easily filterable aluminum salts.
Expected Yield >90%The reduction of carboxylic acids with LiAlH₄ is typically a very high-yielding transformation.[13]

Conclusion

The synthesis of this compound from o-ethynylbiphenyl is effectively achieved through a reliable, two-step process involving oxidative cleavage followed by reduction. The ozonolysis of the terminal alkyne provides a clean and efficient route to the key intermediate, biphenyl-2-carboxylic acid. Subsequent reduction with lithium aluminum hydride affords the target primary alcohol in high yield. This guide provides the necessary theoretical foundation and practical protocols for researchers to successfully implement this synthetic strategy, enabling the production of a valuable building block for drug discovery and materials science.

References

spectroscopic data for 2-Biphenylmethanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Biphenylmethanol

Introduction

This compound, also known as (2-phenylphenyl)methanol, is an aromatic alcohol with the chemical formula C₁₃H₁₂O.[1][2] Its structure consists of a biphenyl scaffold with a hydroxymethyl group attached to one of the phenyl rings at the ortho position. This compound serves as a valuable intermediate in organic synthesis, for instance, in the preparation of o-ethynylbiphenyl and o-alkynylstyrene derivatives.[1]

Accurate structural elucidation and purity assessment are paramount in chemical research and drug development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the comprehensive characterization of molecular structures. This guide provides a detailed analysis of the spectroscopic data for this compound, offering insights into the interpretation of its spectra and the underlying principles of these analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity and environment of each proton and carbon atom can be determined.

¹H NMR Spectroscopy of this compound

Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments. In the case of this compound, the spectrum is typically recorded in a deuterated solvent like chloroform (CDCl₃).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Data Acquisition: Obtain the spectrum at room temperature, acquiring a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.52 - 7.26Multiplet (m)9HAromatic Protons (Ar-H)
4.58Singlet (s)2HMethylene Protons (-CH₂-)
~1.80Singlet (s, broad)1HHydroxyl Proton (-OH)
Data synthesized from available sources.[3]
  • Aromatic Protons (δ ~7.52 - 7.26 ppm): The nine protons on the two phenyl rings resonate in this region. Due to the free rotation around the C-C single bond connecting the rings and the resulting complex splitting patterns, these signals overlap and appear as a multiplet.

  • Methylene Protons (δ 4.58 ppm): The two protons of the -CH₂- group are chemically equivalent and are adjacent to an oxygen atom and an aromatic ring. They appear as a sharp singlet because there are no adjacent protons to cause splitting. Their downfield shift is due to the deshielding effect of the electronegative oxygen atom.

  • Hydroxyl Proton (δ ~1.80 ppm): The hydroxyl proton signal is typically a broad singlet. Its chemical shift can vary depending on the concentration, solvent, and temperature due to hydrogen bonding. It does not usually show coupling to the methylene protons.

G M [C₁₃H₁₂O]⁺• m/z = 184 M_minus_H [C₁₃H₁₁O]⁺ m/z = 183 M->M_minus_H - H• M_minus_OH [C₁₃H₁₁]⁺ m/z = 167 M->M_minus_OH - •OH M_minus_H2O [C₁₃H₁₀]⁺• m/z = 166 M->M_minus_H2O - H₂O M_minus_CHO [C₁₂H₁₁]⁺ m/z = 155 M->M_minus_CHO - •CHO M_minus_H2O_H [C₁₃H₉]⁺ m/z = 165 M_minus_H2O->M_minus_H2O_H - H•

References

An In-depth Technical Guide on the Solubility and Stability of 2-Biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Biphenylmethanol, with a primary focus on its solubility and stability profiles. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies for determining solubility, protocols for forced degradation studies, and the development of stability-indicating analytical methods. By synthesizing established scientific principles with practical, field-proven insights, this guide aims to serve as an essential resource for the effective characterization and formulation of this compound.

Introduction

This compound (CAS 2928-43-0) is an aromatic alcohol with a chemical structure featuring a biphenyl backbone and a hydroxymethyl functional group. This unique combination of a bulky, lipophilic biphenyl moiety and a polar hydroxyl group imparts specific solubility and stability characteristics that are of significant interest in medicinal chemistry and materials science. In the context of drug development, understanding these properties is paramount for formulation design, ensuring therapeutic efficacy, and meeting regulatory requirements. This guide provides a detailed exploration of the solubility of this compound in a range of organic solvents and its stability under various stress conditions, offering a roadmap for its analytical characterization and strategic formulation.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is the cornerstone of its development. Below is a summary of the key properties of this compound.

PropertyValueSource
Chemical Name [1,1'-Biphenyl]-2-ylmethanol[1]
Synonyms o-Phenylbenzyl alcohol, 2-Hydroxymethylbiphenyl[1]
CAS Number 2928-43-0[1]
Molecular Formula C₁₃H₁₂O[1]
Molecular Weight 184.24 g/mol [1]
Appearance White to pale beige solid[2]
Melting Point 46-48 °C[2]
Boiling Point 96 °C at 0.04 mmHg[2]
pKa (predicted) 14.25 ± 0.10[2]
LogP (predicted) 2.8[3]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The biphasic nature of this compound—possessing both a large non-polar surface area and a polar hydroxyl group—results in a nuanced solubility profile.

Quantitative Solubility Data

Precise quantitative solubility data is essential for downstream process development and formulation. The following table presents the predicted solubility of this compound in a selection of common organic solvents at ambient temperature (25 °C). These values are estimations based on the principle of "like dissolves like" and the known properties of similar aromatic alcohols.

SolventSolvent ClassPolarity IndexPredicted Solubility at 25°C (mg/mL)Solubility Classification
WaterProtic10.2< 0.1Practically Insoluble
MethanolProtic5.1~50Soluble
EthanolProtic4.3~100Freely Soluble
IsopropanolProtic3.9~80Soluble
AcetonitrileAprotic5.8~150Freely Soluble
AcetoneAprotic5.1> 200Very Soluble
Tetrahydrofuran (THF)Aprotic4.0> 200Very Soluble
Dimethyl Sulfoxide (DMSO)Aprotic7.2> 200Very Soluble
TolueneNon-polar2.4~100Freely Soluble
ChloroformHalogenated4.1~30Sparingly Soluble[2]
Experimental Protocol for Equilibrium Solubility Determination

The following protocol outlines a robust method for the experimental determination of the equilibrium solubility of this compound in organic solvents.

Objective: To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Materials:

  • This compound (purity > 99%)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of this compound to a 2 mL glass vial.

  • Add 1 mL of the selected solvent to the vial.

  • Securely cap the vial and place it in an orbital shaker set to 25 °C and 200 rpm.

  • Equilibrate the samples for 24 hours to ensure saturation is reached.

  • After equilibration, centrifuge the vials at 10,000 rpm for 10 minutes to pellet the excess solid.

  • Carefully pipette an aliquot of the supernatant and dilute it with the appropriate solvent to a concentration within the linear range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of this compound.

  • Calculate the solubility in mg/mL.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add 1 mL of solvent prep1->prep2 equil1 Incubate at 25°C and 200 rpm prep2->equil1 equil2 Equilibrate for 24 hours equil1->equil2 sep1 Centrifuge at 10,000 rpm equil2->sep1 sep2 Collect supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 HPLC analysis analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Workflow for equilibrium solubility determination.

Stability and Degradation Profile

Assessing the stability of a drug candidate under various stress conditions is a regulatory requirement and is crucial for determining its shelf-life and identifying potential degradation products.[4]

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to develop stability-indicating analytical methods.[5]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 48 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 72 hours.

  • Photolytic Degradation: As per ICH Q1B guidelines, exposing the solid drug and a solution in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

Procedure:

  • Prepare solutions of this compound (1 mg/mL) in the respective stress media. For thermal degradation, use the solid compound.

  • Expose the samples to the specified stress conditions for the designated time.

  • At appropriate time points, withdraw samples and neutralize if necessary (for acidic and basic hydrolysis).

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using a validated stability-indicating HPLC method.

Predicted Degradation Profile

The following table summarizes the expected degradation of this compound under the described forced degradation conditions. These are hypothetical values based on the known reactivity of aromatic alcohols.

Stress ConditionPredicted Degradation (%)Observations
0.1 M HCl, 60°C< 5%Likely stable to acidic hydrolysis.
0.1 M NaOH, 60°C5-10%Minor degradation may occur.
3% H₂O₂, RT15-25%Susceptible to oxidation.
105°C (solid)< 5%Thermally stable in the solid state.
Photolytic (ICH Q1B)10-20%Potential for photolytic degradation.
Potential Degradation Pathways

Based on the chemical structure of this compound, the primary sites for degradation are the hydroxyl group and the aromatic rings.

  • Oxidative Degradation: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde (2-biphenylcarboxaldehyde) and further to the carboxylic acid (2-biphenylcarboxylic acid).

  • Photolytic Degradation: UV exposure can lead to the formation of radical species, potentially resulting in dimerization or the formation of hydroxylated biphenyl derivatives.

G A This compound B Oxidation (H₂O₂) A->B F Photodegradation (UV light) A->F C 2-Biphenylcarboxaldehyde B->C D Further Oxidation C->D E 2-Biphenylcarboxylic Acid D->E G Radical Intermediates F->G H Hydroxylated Derivatives / Dimers G->H

Predicted degradation pathways of this compound.

Analytical Methodologies

Robust and validated analytical methods are essential for the accurate quantification of this compound and its degradation products.

Stability-Indicating HPLC-UV Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[6]

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

UPLC-MS/MS Method for Degradation Product Identification

For the structural elucidation and sensitive quantification of degradation products, a UPLC-MS/MS method is recommended.

UPLC Conditions:

ParameterCondition
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20-95% B5-6 min: 95% B6-6.1 min: 95-20% B6.1-7 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions:

    • This compound: 185.1 > 167.1 (M+H, loss of H₂O)

    • 2-Biphenylcarboxaldehyde: 183.1 > 154.1 (M+H, loss of CO)

    • 2-Biphenylcarboxylic Acid: 199.1 > 181.1 (M+H, loss of H₂O)

Formulation Strategies for this compound

Given its predicted low aqueous solubility, enhancing the bioavailability of this compound for oral administration requires specialized formulation strategies.

Potential Approaches:

  • Micronization: Reducing the particle size of the drug substance increases the surface area available for dissolution.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can significantly improve its dissolution rate and solubility.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be employed to formulate the compound in a lipid vehicle that forms a fine emulsion in the gastrointestinal tract, facilitating absorption.

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin complex can enhance its aqueous solubility.

G start This compound (Poorly Water-Soluble) q1 Is the compound amenable to particle size reduction? start->q1 micronization Micronization q1->micronization Yes q2 Is the compound soluble in lipids/oils? q1->q2 No lipid_formulation Lipid-Based Formulations (SEDDS/SMEDDS) q2->lipid_formulation Yes q3 Can a stable amorphous form be achieved with a polymer? q2->q3 No solid_dispersion Amorphous Solid Dispersion q3->solid_dispersion Yes cyclodextrin Complexation with Cyclodextrins q3->cyclodextrin No

Decision tree for formulation strategy selection.

Conclusion

This technical guide has provided a detailed framework for understanding and characterizing the solubility and stability of this compound. While some of the presented data are predictive, the methodologies and protocols outlined offer a robust starting point for comprehensive experimental investigation. A thorough understanding of these fundamental properties is indispensable for the successful development of this compound in pharmaceutical and other applications, enabling rational formulation design and ensuring product quality and performance.

References

An In-depth Technical Guide to 2-Biphenylmethanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Biphenylmethanol, also known as o-phenylbenzyl alcohol, is an aromatic alcohol characterized by a biphenyl scaffold with a hydroxymethyl substituent at the 2-position.[1] This structural motif is of significant interest in organic synthesis and medicinal chemistry, serving as a versatile precursor for a range of more complex molecules. The biphenyl core is a recognized privileged scaffold in drug discovery, appearing in numerous biologically active compounds.[2] This guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and known applications, with a focus on providing practical insights for laboratory and developmental work.

Physicochemical and Spectroscopic Profile

This compound is a white crystalline solid at room temperature.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2928-43-0[1][2][3]
Molecular Formula C₁₃H₁₂O[1][2][3]
Molecular Weight 184.23 g/mol [1][2][3]
Melting Point 45.0-51.0 °C[3]
Appearance White crystals or powder[3]
IUPAC Name [1,1'-biphenyl]-2-ylmethanol[3]

The structural integrity and purity of this compound are critical for its use in synthesis and biological studies. Spectroscopic methods are essential for its characterization. Table 2 provides a summary of expected spectroscopic data.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals corresponding to aromatic protons and a characteristic peak for the methylene (-CH₂-) protons adjacent to the hydroxyl group.
¹³C NMR Resonances for the aromatic carbons of the two phenyl rings and the methylene carbon.
IR Spectroscopy A broad absorption band characteristic of the O-H stretch of the alcohol, along with peaks corresponding to aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The two most prominent and versatile methods are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The general approach for synthesizing this compound via this method involves the palladium-catalyzed cross-coupling of an ortho-substituted benzyl halide or alcohol precursor with a phenylboronic acid derivative.

Conceptual Workflow for Suzuki-Miyaura Synthesis of Biphenylmethanols

G cluster_reactants Reactants cluster_catalyst Catalytic System A Ortho-substituted Aryl Halide (e.g., 2-bromobenzyl alcohol) E Suzuki-Miyaura Cross-Coupling A->E B Phenylboronic Acid B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->E D Base (e.g., Na₂CO₃, K₂CO₃) D->E F This compound E->F

Caption: Suzuki-Miyaura cross-coupling workflow for this compound synthesis.

A detailed experimental protocol for a closely related analog, 2-methyl-3-biphenylmethanol, illustrates the practical application of this methodology.[4][5] This can be adapted for the synthesis of this compound by using the appropriate starting materials, such as 2-bromobenzyl alcohol and phenylboronic acid.

Experimental Protocol: Synthesis of 2-Methyl-3-biphenylmethanol via Suzuki Coupling [4]

  • Reactants and Reagents:

    • (3-bromo-2-methylphenyl)methanol

    • Phenylboronic acid

    • Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

    • 2M Sodium bicarbonate solution

    • Ethanol

    • Toluene

    • Ethyl acetate

    • Saturated NaCl solution

    • Anhydrous Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • A mixture of (3-bromo-2-methylphenyl)methanol (1.00 g, 4.96 mmol), phenylboronic acid (1.21 g, 9.92 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (20.2 mg, 25.0 µmol) in ethanol (3.3 mL) and toluene (10 mL) is prepared under an argon atmosphere.

    • To this solution, 2M sodium bicarbonate (10 mL) is added.

    • The mixture is heated at 80 °C for 3 hours.

    • After cooling, the mixture is diluted with ethyl acetate (100 mL) and washed with a saturated NaCl solution (50 mL).

    • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel (hexane/ethyl acetate 12:1) to afford the product.

  • Yield: This procedure is reported to yield 98% of the desired product.[4]

Grignard Reaction

The Grignard reaction provides an alternative and powerful route to this compound. This method typically involves the reaction of a Grignard reagent, such as 2-phenylmagnesium bromide (prepared from 2-bromobiphenyl and magnesium), with an electrophile like formaldehyde.

Conceptual Workflow for Grignard Synthesis of this compound

G cluster_reactants Reactants A 2-Bromobiphenyl D Formation of Grignard Reagent A->D B Magnesium Metal B->D C Formaldehyde (or equivalent) E Nucleophilic Addition C->E D->E F This compound E->F

Caption: Grignard reaction workflow for the synthesis of this compound.

A multi-step Grignard-based synthesis has been reported for 2-methyl-3-biphenylmethanol, which involves the formation of a Grignard reagent followed by a coupling reaction and a second Grignard reaction.[5] A simplified adaptation for this compound would involve the following steps:

Experimental Protocol: Conceptual Grignard Synthesis of this compound

  • Reactants and Reagents:

    • 2-Bromobiphenyl

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Formaldehyde (or a suitable source like paraformaldehyde)

    • Aqueous acid (for work-up, e.g., HCl or H₂SO₄)

  • Procedure:

    • Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, magnesium turnings are covered with anhydrous ether. A solution of 2-bromobiphenyl in anhydrous ether is added dropwise to initiate the formation of 2-phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine or gentle heating.

    • Reaction with Formaldehyde: The prepared Grignard reagent is then added to a source of formaldehyde (e.g., paraformaldehyde suspended in anhydrous ether) at a controlled temperature.

    • Work-up: The reaction mixture is quenched by the slow addition of aqueous acid. The product is then extracted into an organic solvent, washed, dried, and purified by chromatography or recrystallization.

Applications in Research and Development

The biphenyl scaffold is a cornerstone in medicinal chemistry due to its conformational properties and its ability to engage in various biological interactions. While direct biological studies on this compound are not extensively reported, its utility as a chemical intermediate is well-established.

Precursor in Organic Synthesis

This compound is a valuable starting material for the synthesis of a variety of organic molecules. For instance, it is used in the preparation of o-ethynylbiphenyl and o-alkynylstyrene derivatives, which are of interest in materials science.[3][6]

Potential Role in Drug Discovery

The biphenyl moiety is present in a number of approved drugs, including the anti-inflammatory drug diflunisal and the angiotensin II receptor blocker valsartan. The structural features of this compound make it an attractive starting point for the synthesis of novel drug candidates. While specific studies on the biological activity of this compound are limited, derivatives of the closely related 2-methyl-3-biphenylmethanol have been investigated as intermediates in the synthesis of PD-L1 inhibitors, which are a class of cancer immunotherapy drugs.

It is important to note that while the biphenyl scaffold is common in bioactive molecules, the specific biological activity of this compound itself has not been extensively characterized in the public domain. Further research is needed to explore its potential pharmacological profile, including its cytotoxicity and specific biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on available data for the analogous 2-methyl-3-biphenylmethanol, it may cause skin and serious eye irritation, as well as respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Detailed toxicological properties such as LD50 have not been thoroughly investigated for this compound itself, and caution should be exercised.[8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for applications in medicinal chemistry and materials science. Its synthesis is readily achievable through well-established methods like the Suzuki-Miyaura cross-coupling and Grignard reactions. While direct biological data on this compound is sparse, its structural relationship to known bioactive scaffolds suggests that it and its derivatives are promising candidates for future drug discovery and development efforts. Researchers and scientists working with this compound should adhere to appropriate safety protocols and can leverage the synthetic strategies outlined in this guide for their research endeavors.

References

The Ascendant Therapeutic Potential of 2-Biphenylmethanol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biphenyl scaffold represents a privileged structure in medicinal chemistry, underpinning the pharmacophores of numerous clinically significant therapeutic agents. Within this broad and versatile class of compounds, 2-biphenylmethanol and its derivatives are emerging as a focal point of innovative drug discovery efforts. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, with a particular emphasis on their anticancer, anti-inflammatory, and antimicrobial properties. By synthesizing data from studies on structurally related biphenyl compounds, this document offers a predictive framework for the therapeutic potential of this promising chemical class. We will delve into the mechanistic underpinnings of their activity, present relevant quantitative data, and provide detailed experimental protocols for their evaluation, thereby equipping researchers and drug development professionals with the foundational knowledge to explore this exciting area of therapeutic development.

Introduction: The this compound Core - A Scaffold of Therapeutic Promise

The this compound core, characterized by a hydroxylmethyl group at the 2-position of the biphenyl ring system, presents a unique combination of structural features that are highly attractive for medicinal chemistry. The inherent chirality of many derivatives, coupled with the potential for diverse substitutions on both phenyl rings, allows for the creation of a vast chemical space with tunable pharmacokinetic and pharmacodynamic properties. While research specifically delineating the biological activities of a wide array of this compound derivatives is still in its nascent stages, compelling evidence from structurally analogous hydroxylated biphenyl and biphenyl compounds strongly suggests a significant therapeutic potential. This guide will extrapolate from this existing knowledge to provide a forward-looking perspective on the promise of this compound derivatives.

Anticancer Activity: Targeting Cell Proliferation and Survival

The development of novel anticancer agents remains a paramount challenge in modern medicine. Biphenyl derivatives have demonstrated significant potential in this arena, and by extension, this compound derivatives are poised to make a substantial contribution.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Hydroxylated biphenyl compounds have been shown to exert their anticancer effects through the induction of programmed cell death (apoptosis) and by arresting the cell cycle, thereby inhibiting tumor growth.[1][2] Studies on novel hydroxylated biphenyl compounds, structurally related to this compound, have revealed their ability to induce apoptosis through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2] Furthermore, these compounds have been observed to cause an arrest in the G2/M phase of the cell cycle, preventing cancer cells from progressing through mitosis.[1][2]

Proposed Signaling Pathway for Anticancer Activity of this compound Derivatives:

anticancer_pathway derivative This compound Derivative cell Cancer Cell ros ↑ Reactive Oxygen Species (ROS) cell->ros Induces g2m G2/M Phase Arrest cell->g2m Induces caspase Caspase Activation ros->caspase parp PARP Cleavage caspase->parp apoptosis Apoptosis parp->apoptosis proliferation ↓ Cell Proliferation g2m->proliferation

Caption: Proposed mechanism of anticancer activity for this compound derivatives.

Quantitative Analysis of Anticancer Potency

The anticancer potential of two novel hydroxylated biphenyl compounds, designated as compounds 11 and 12, was evaluated against malignant melanoma cells.[1][2] These compounds, which share structural similarities with this compound, demonstrated significant cytotoxic activity with low micromolar IC50 values.[1][2]

CompoundMelanoma Cell LineIC50 (µM)Reference
Compound 11 Melanoma1.7 ± 0.5[1][2]
Compound 12 Melanoma2.0 ± 0.7[1][2]

Table 1: In vitro anticancer activity of hydroxylated biphenyl compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay:

mtt_workflow step1 1. Seed cancer cells in a 96-well plate step2 2. Treat cells with varying concentrations of test compound step1->step2 step3 3. Incubate for 24-72 hours step2->step3 step4 4. Add MTT solution and incubate for 2-4 hours step3->step4 step5 5. Solubilize formazan crystals step4->step5 step6 6. Measure absorbance at ~570 nm step5->step6 step7 7. Calculate cell viability and IC50 step6->step7 anti_inflammatory_pathway stimuli Inflammatory Stimuli (e.g., LPS) cell Macrophage stimuli->cell nfkb NF-κB Pathway cell->nfkb mapk MAPK Pathway cell->mapk cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines mediators ↓ Inflammatory Mediators (NO, PGE2) mapk->mediators derivative This compound Derivative derivative->nfkb Inhibits derivative->mapk Inhibits paw_edema_workflow step1 1. Administer test compound or vehicle to rodents step2 2. Inject carrageenan into the sub-plantar region of the paw step1->step2 step3 3. Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) step2->step3 step4 4. Calculate the percentage of edema inhibition step3->step4 mic_workflow step1 1. Prepare serial two-fold dilutions of the test compound in a 96-well plate step2 2. Inoculate each well with a standardized bacterial suspension step1->step2 step3 3. Incubate the plate at 37°C for 18-24 hours step2->step3 step4 4. Determine the MIC as the lowest concentration with no visible growth step3->step4

References

A Senior Application Scientist's Guide to Sourcing High-Purity 2-Biphenylmethanol for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in 2-Biphenylmethanol Applications

This compound, also known as 2-phenylbenzyl alcohol, is a vital chemical intermediate in the synthesis of a variety of organic compounds.[1][2][3] Its utility is particularly pronounced in the pharmaceutical and agrochemical sectors, where it serves as a key building block for complex molecules. For instance, it is a known precursor in the synthesis of o-ethynylbiphenyl and o-alkynylstyrene derivatives, and related structures are intermediates for agrochemicals like Bifenthrin.[4][5][6]

For researchers and drug development professionals, the procurement of this reagent is not a trivial matter of logistics; it is a critical first step that dictates the success, reproducibility, and safety of a synthetic pathway. The presence of even trace impurities can lead to unforeseen side reactions, decreased yields, and complications in downstream purification processes. This guide provides an in-depth technical overview of sourcing high-purity this compound, offering field-proven insights into supplier evaluation, purity verification, and the interpretation of analytical data.

The Commercial Supplier Landscape: A Comparative Overview

The market for this compound is serviced by a range of suppliers, from large, multinational distributors who offer a vast catalog of chemicals to specialized manufacturers that focus on producing high-quality intermediates. The choice of supplier often depends on the scale of the research (milligrams for initial screening vs. kilograms for pilot studies) and the stringency of the purity requirements.

Supplier TypeExamplesTypical Purity GradesKey StrengthsConsiderations
Major Global Distributors Thermo Fisher Scientific (Alfa Aesar), Santa Cruz Biotechnology98%, >98%Extensive product catalogs, robust distribution networks, readily available documentation (SDS, basic specifications).[1][4][7]May not be the primary manufacturer; lot-to-lot variability can occur. Detailed analytical data may require a specific request.
Specialized Chemical Manufacturers Xiamen Hisunny Chemical Co.,Ltd, NINGBO INNO PHARMCHEM CO.,LTD99%, Custom PurityDeep product expertise, potential for custom synthesis and bulk quantities, often provide more detailed Certificates of Analysis (CoA).[5][8]May have longer lead times; minimum order quantities may apply.
Chemical Marketplaces/Aggregators ChemicalBookVaries (e.g., 98% min, 99%)Allows for comparison between multiple, often smaller, suppliers.[9]Quality and reliability of listed suppliers can vary significantly; requires careful vetting of the actual manufacturer.

Decoding Purity: From Percentage to Practical Application

The stated purity on a product label, typically "98%" or "99%", is the starting point for evaluation. However, for rigorous scientific applications, a deeper understanding of what this percentage represents is essential. This information is detailed in the supplier's Certificate of Analysis (CoA), a document that should be scrutinized before any purchase.

Key Parameters on a Certificate of Analysis (CoA)

A comprehensive CoA is a self-validating system for a batch of material. It provides assurance that the product meets the required specifications. While formats vary, a trustworthy CoA for this compound should include the following:

ParameterTypical SpecificationAnalytical MethodWhy It's Important
Assay (Purity) ≥98.0% or ≥99.0%HPLC or GCConfirms the percentage of the active compound. The choice between HPLC and GC is critical for resolving specific impurities.[7][10]
Appearance White to Off-White Solid/CrystalsVisual InspectionA significant deviation from the expected color can indicate degradation or the presence of colored impurities.[8][10]
Melting Point 47-51 °CMelting Point ApparatusA sharp melting point range close to the literature value (46-48 °C) is a strong indicator of high purity. A broad or depressed range suggests impurities.[1][2]
Identity Confirmation Conforms to structure¹H NMR, IR SpectroscopyConfirms the molecular structure of the compound, ensuring you have received the correct material.[3][10]
Residual Solvents Varies by PharmacopoeiaGC-HS (Headspace)Crucial for drug development, as residual solvents from the synthesis and purification process are strictly regulated.[11]
Water Content ≤0.1%Karl Fischer (KF) TitrationWater can act as a nucleophile in many reactions, and its presence must be quantified for accurate stoichiometry.[10]

In-House Verification: A Protocol for Trust

While a supplier's CoA is essential, in-house verification of purity for a new batch of starting material is a cornerstone of good laboratory practice (GLP) and current good manufacturing practice (cGMP). High-Performance Liquid Chromatography (HPLC) is a robust and widely accessible technique for this purpose.

Experimental Protocol: HPLC Purity Assay for this compound

This protocol provides a reliable starting point for the quantitative purity analysis of this compound.

Objective: To determine the purity of a this compound sample by calculating the area percent of the main peak relative to all other detected peaks.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • This compound sample

  • Volumetric flasks and pipettes

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v). Filter and degas the mobile phase before use. The isocratic nature of this mobile phase provides a stable baseline, which is critical for accurate integration of impurity peaks.

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in the mobile phase in a 10 mL volumetric flask. This creates a 1 mg/mL stock solution.

  • Sample Preparation: Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase. This concentration ensures the primary peak remains within the linear range of the UV detector, preventing signal saturation.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (Biphenyl systems exhibit strong absorbance at this wavelength)

  • Data Analysis:

    • Inject the sample and run the chromatogram for a sufficient time to allow for the elution of any late-eluting impurities (e.g., 15-20 minutes).

    • Integrate all peaks detected.

    • Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for Analytical Purity Verification

The following diagram illustrates the logical flow from receiving a new chemical to its final qualification for use in synthesis.

G cluster_0 Supplier Documentation Review cluster_1 In-House Analytical Verification cluster_2 Qualification Decision cluster_3 Material Status Receive Receive this compound ReviewCoA Review Supplier CoA Receive->ReviewCoA Compare Compare to Specifications ReviewCoA->Compare PrepSample Prepare Sample for HPLC Compare->PrepSample Initial specs pass RunHPLC Run HPLC Analysis PrepSample->RunHPLC AnalyzeData Analyze Chromatogram RunHPLC->AnalyzeData Decision Purity Meets Requirements? AnalyzeData->Decision Accept Accept Lot for Use Decision->Accept Yes Reject Reject Lot & Contact Supplier Decision->Reject No

Caption: Workflow for receiving and qualifying a new lot of this compound.

Understanding Potential Impurities: A Synthesis-Based Approach

The impurity profile of this compound is intrinsically linked to its method of synthesis. A common and efficient method for creating the biphenyl scaffold is the Suzuki coupling reaction.[12][13] Understanding this pathway allows researchers to anticipate potential impurities.

Illustrative Synthesis Pathway: Suzuki Coupling

A typical synthesis involves the palladium-catalyzed cross-coupling of a phenylboronic acid with a 2-halobenzyl alcohol derivative.

G cluster_reactants Starting Materials cluster_reaction Suzuki Coupling Reaction SM1 2-Bromobenzyl alcohol Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) SM1->Catalyst SM2 Phenylboronic acid SM2->Catalyst Product This compound (Target Product) Catalyst->Product Toluene/Ethanol Base Base (e.g., Na2CO3) Base->Catalyst

Caption: Simplified Suzuki coupling route to synthesize this compound.

This synthetic route informs the potential impurities that may be present in the final product:

Impurity ClassSpecific ExamplesSourcePotential Impact
Unreacted Starting Materials 2-Bromobenzyl alcohol, Phenylboronic acidIncomplete reactionCan interfere with subsequent reactions and introduce unwanted functional groups.
Catalyst Residues Palladium (Pd), Phosphorus-based ligandsCatalyst from the coupling stepHeavy metals are highly regulated in pharmaceuticals and can poison downstream catalysts.
Homocoupling Byproducts Biphenyl, 1,2-Bis(hydroxymethyl)biphenylSide reaction of starting materialsStructurally similar impurities can be difficult to separate from the final product.
Solvent Residues Toluene, Ethanol, Tetrahydrofuran (THF)Solvents used in reaction and purificationMust be controlled to meet regulatory limits (e.g., ICH guidelines).[14]

A Practical Framework for Supplier Qualification

Selecting a supplier for a critical raw material requires a systematic approach that balances cost, quality, and reliability. The following decision-making framework can guide researchers in this process.

Decision Tree for Supplier Qualification

G Start Need to Source This compound Identify Identify Potential Suppliers (Distributors, Manufacturers) Start->Identify RequestDocs Request CoA & SDS for a Representative Lot Identify->RequestDocs CheckPurity Does Stated Purity Meet Minimum Spec? RequestDocs->CheckPurity CheckCoA Is CoA Comprehensive? (Assay, Identity, Impurities) CheckPurity->CheckCoA Yes Eliminate Eliminate Supplier CheckPurity->Eliminate No CheckScale Can Supplier Provide Required Scale (mg to kg)? CheckCoA->CheckScale Yes CheckCoA->Eliminate No Shortlist Shortlist Supplier CheckScale->Shortlist Yes CheckScale->Eliminate No PurchaseSample Purchase Sample for In-House Evaluation Shortlist->PurchaseSample Qualify Qualify Supplier for Project Use PurchaseSample->Qualify

Caption: A step-by-step decision process for qualifying a new chemical supplier.

Conclusion

The commercial availability of high-purity this compound is a prerequisite for advancing research and development in fields that rely on it as a synthetic intermediate. For the discerning scientist, ensuring this purity is an active, not a passive, process. It requires a critical evaluation of the supplier landscape, a comprehensive understanding of analytical documentation, and a commitment to in-house verification. By adopting the systematic approach outlined in this guide—from scrutinizing the CoA to anticipating synthesis-related impurities—researchers can mitigate risks, ensure the integrity of their experimental outcomes, and build a foundation of quality and reproducibility for their scientific endeavors.

References

Methodological & Application

Application Note & Protocol: Direct Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Biphenylmethanol for the Synthesis of Di- and Triarylmethanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl structures.[1][2] For this achievement, Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[1] The reaction's broad functional group tolerance, mild conditions, and the low toxicity of its organoboron reagents have cemented its role in pharmaceutical development and materials science.[3][4]

Traditionally, the Suzuki reaction couples an organoboron species with an organohalide or triflate.[3] The direct use of alcohols as coupling partners has been a significant challenge due to the inert nature of the C–O bond, typically requiring harsh conditions or derivatization into more reactive electrophiles like tosylates or halides.[5][6][7]

This document details an innovative and highly efficient protocol for the direct Suzuki-Miyaura coupling of 2-biphenylmethanol with various arylboronic acids. This method, pioneered by researchers in the field, circumvents the need for pre-activation of the alcohol.[8][9] It leverages a unique palladium-catalyzed C–O bond activation pathway that proceeds under mild, base-free, and additive-free conditions.[5][10] This approach is not only more atom- and step-economical but also environmentally benign, offering a powerful alternative for synthesizing complex diaryl- and triarylmethane scaffolds.[10]

The Mechanistic Underpinnings: From Classic Cycle to Novel Activation

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. While the fundamental steps of the Suzuki coupling are well-established, the direct use of a benzylic alcohol introduces a nuanced activation pathway.

The Classic Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for a traditional Suzuki coupling involves a palladium(0) catalyst and proceeds through three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12] A base is critical in this cycle to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3][13][14]

Classic Suzuki-Miyaura Cycle Classic Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product_out R¹-R² (Product) pd2_trans->product_out boronate R²-B(OH)₃⁻ boronate->pd2_ox r1x_in R¹-X (Aryl Halide) r1x_in->pd0 r2b_in R²-B(OH)₂ (Boronic Acid) r2b_in->boronate base_in Base base_in->boronate

Caption: The classic catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Proposed Mechanism for Direct Benzylic Alcohol Coupling

In the absence of an external base, the direct coupling of benzylic alcohols follows a distinct pathway. It is proposed that the benzylic alcohol first reacts with the arylboronic acid (or its trimeric anhydride form, boroxine) to form a key boronate ester intermediate. This intermediate serves two critical functions:

  • C-O Bond Weakening: Coordination to the boron atom weakens the benzylic C–O bond, priming it for cleavage.

  • Internal Base Action: The alcohol's oxygen atom acts as an "inner base" to activate the C–B bond, facilitating the subsequent steps.

This boronate ester then undergoes oxidative addition to the Pd(0) catalyst, followed by intramolecular transmetalation and reductive elimination to yield the final product and regenerate the catalyst.[10]

Benzylic Alcohol Suzuki Cycle Proposed Catalytic Cycle for Direct Benzylic Alcohol Coupling A Ar¹CH₂OH + (Ar²BO)₃ (Alcohol + Boroxine) I Intermediate (I) (Boronate Ester) A->I Intermediate Formation II Pd(II) Species (II) (Oxidative Adduct) I->II Oxidative Addition to Pd(0) Pd0 Pd(0)L₂ Pd0->II III Pd(II) Species (III) (Transmetalation Product) II->III Intramolecular Transmetalation III->Pd0 Reductive Elimination product Ar¹CH₂-Ar² (Product) III->product

Caption: Proposed mechanism for direct, base-free Suzuki coupling of benzylic alcohols.

Experimental Protocol

This protocol is designed for the direct coupling of this compound with an arylboronic acid using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Materials and Reagents
Reagent / MaterialFormula / TypeSupplier Notes
This compoundC₁₃H₁₂OEnsure high purity (>98%)
Arylboronic AcidAr-B(OH)₂Use 1.2 - 1.5 equivalents
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Use a fresh, high-quality source (bright yellow solid)
Anhydrous Solvent (e.g., Toluene, THF)---Must be thoroughly degassed before use
Schlenk Flask / Reaction Tube---Flame-dried under vacuum prior to use
Magnetic Stir Bar------
Inert Gas SupplyArgon or NitrogenHigh purity
Standard Glassware---For work-up and purification
Silica Gel---For column chromatography
Anhydrous MgSO₄ or Na₂SO₄---For drying organic layers
Step-by-Step Methodology

A. Reaction Setup (Under Inert Atmosphere)

  • Place a suitable magnetic stir bar into a flame-dried Schlenk flask.

  • Add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (5 mol%).

  • Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Via syringe, add the anhydrous, degassed solvent (e.g., Toluene, to a concentration of ~0.1 M with respect to the this compound).

B. Reaction Execution

  • Immerse the flask in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

C. Work-up and Purification

  • Once the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate (approx. 20 mL per 1 mmol of starting material).

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure diaryl- or triarylmethane product.

Troubleshooting and Optimization

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive or decomposed Pd(0) catalyst. 2. Presence of oxygen or moisture. 3. Insufficient temperature.1. Use a fresh bottle of Pd(PPh₃)₄. Ensure the solid is bright yellow. 2. Ensure glassware is rigorously dried and the inert atmosphere is maintained. Use freshly degassed solvents. 3. Screen temperatures from 80 °C to 110 °C. Consider switching to a higher-boiling solvent like dioxane if needed.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen, which can facilitate oxidative homocoupling. 2. Use of a Pd(II) precatalyst without an effective in-situ reduction.1. Improve degassing procedures for the solvent and ensure a robust inert atmosphere throughout the reaction.[4] 2. Stick with a high-quality Pd(0) source like Pd(PPh₃)₄ for this specific protocol.
Formation of Unidentified Byproducts 1. Thermal decomposition of starting materials or product. 2. Side reactions involving functional groups on the substrates.1. Attempt the reaction at the lower end of the recommended temperature range (e.g., 80 °C) and monitor closely. 2. Ensure the functional groups present are compatible with the reaction conditions. This protocol is generally tolerant but highly sensitive groups may require protection.

Conclusion

The direct Suzuki-Miyaura coupling of this compound represents a significant advancement in synthetic methodology. By leveraging an internal activation mechanism, this protocol eliminates the need for harsh reagents and pre-functionalization steps, providing a streamlined, efficient, and environmentally conscious route to valuable diaryl- and triarylmethane structures. This approach underscores the power of mechanistic understanding to unlock novel and more sustainable chemical transformations, empowering researchers in drug discovery and materials science to build complex molecular architectures with greater ease.

References

Application Notes and Protocols for the Characterization of 2-Biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the analytical methods for the characterization of 2-Biphenylmethanol (CAS No: 2928-43-0), a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients. This guide is designed to provide not only step-by-step protocols but also the scientific rationale behind the selection of methodologies and experimental parameters, ensuring robust and reliable analytical outcomes.

Introduction: The Importance of Rigorous Characterization

This compound, also known as o-phenylbenzyl alcohol, is a bifunctional molecule featuring a hydroxyl group and a biphenyl scaffold. Its purity and identity are critical for the quality and safety of downstream products. Therefore, a multi-faceted analytical approach is essential to confirm its structure, quantify its purity, and identify any potential impurities. This application note will detail the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for a comprehensive characterization of this compound.

The methodologies presented herein are grounded in established analytical principles and are designed to be self-validating, aligning with the stringent requirements of the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for method development.

PropertyValueSource
Molecular FormulaC₁₃H₁₂OPubChem[5]
Molecular Weight184.24 g/mol PubChem[5]
Melting Point46-48 °CChemicalBook[6]
Boiling Point96 °C at 0.04 mmHgChemicalBook[6]
AppearanceWhite to off-white crystalline solidN/A
SolubilitySoluble in organic solvents like methanol, acetonitrile, and dichloromethane. Sparingly soluble in water.N/A

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of this compound and identifying any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically employed, leveraging the hydrophobic nature of the biphenyl group.

Causality of Experimental Choices:

  • Stationary Phase: A C18 or a biphenyl stationary phase is recommended.[7] A C18 column provides excellent hydrophobic retention for the biphenyl moiety. A biphenyl column can offer enhanced selectivity for aromatic compounds through π-π interactions, which can be beneficial for resolving closely related impurities.[7]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol) is optimal. Acetonitrile is often preferred due to its lower viscosity and UV transparency. The addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial.[7][8] This suppresses the ionization of the hydroxyl group, leading to sharper, more symmetrical peaks and improved retention time reproducibility.

  • Detection: A Photo Diode Array (PDA) or UV detector set at a wavelength of approximately 254 nm is suitable for detecting the aromatic rings of this compound and related impurities.[8][9]

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh this compound standard/sample B Dissolve in Methanol/Acetonitrile to known concentration (e.g., 1 mg/mL) A->B C Filter sample through 0.45 µm syringe filter B->C H Inject filtered sample C->H D Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) F Degas mobile phases D->F E Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) E->F G Equilibrate HPLC system with initial mobile phase conditions F->G G->H I Run gradient elution program H->I J Detect at 254 nm using PDA/UV detector I->J K Integrate peak areas J->K L Calculate Purity (%) or Impurity concentration K->L M Assess peak purity and identify impurities (if standards are available) L->M

Caption: HPLC analysis workflow for this compound.

Detailed HPLC Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound standard or sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol or acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 50% B

      • 26-30 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Identify the this compound peak based on its retention time, which should be compared to a reference standard.

    • Calculate the area percentage of the main peak to determine the purity.

    • For impurity quantification, a calibration curve of a reference standard should be used.

Method Validation (as per ICH Q2(R2)): [1][2][4]

  • Specificity: Analyze a blank (mobile phase), a placebo (if in a formulation), and the this compound sample. The method should show no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of this compound (e.g., 0.01 to 1.5 mg/mL). The plot of peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the same sample on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds. It provides both chromatographic separation and mass spectral information, enabling the identification of unknown impurities.

Causality of Experimental Choices:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is suitable for the separation of aromatic compounds.[10]

  • Injection Mode: A split injection is typically used to prevent column overloading, while a splitless injection can be employed for trace analysis.

  • Temperature Program: A temperature gradient is necessary to ensure the efficient elution of this compound and the separation of impurities with different boiling points.

  • Ionization: Electron Impact (EI) ionization at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve this compound in a volatile solvent (e.g., Dichloromethane) B Filter sample if necessary A->B C Inject sample into GC B->C D Separation on capillary column with temperature programming C->D E Eluted compounds enter Mass Spectrometer D->E F Ionization (Electron Impact) and Fragmentation E->F G Mass analysis by mass analyzer (e.g., Quadrupole) F->G H Obtain Total Ion Chromatogram (TIC) G->H I Extract mass spectrum for each peak H->I J Compare mass spectra with library (e.g., NIST) for identification I->J K Quantify using an internal standard if required J->K

Caption: GC-MS analysis workflow for this compound.

Detailed GC-MS Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 10 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) to identify the main peak corresponding to this compound and any impurity peaks.

    • Extract the mass spectrum for each peak and compare it with a reference library (e.g., NIST) to confirm the identity of this compound and tentatively identify impurities. The expected molecular ion peak for this compound is at m/z 184.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons, the methylene protons (-CH₂-), and the hydroxyl proton (-OH). The chemical shifts and coupling patterns provide definitive structural information.

  • ¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule, distinguishing between the aromatic carbons and the methylene carbon.

Expected ¹H NMR Data (in CDCl₃): [6]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.52-7.26m9HAromatic protons
~4.58s2H-CH₂- protons
~1.80s1H-OH proton
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected FTIR Data:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks below 3000 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the region of 1400-1600 cm⁻¹.

  • C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹.

Conclusion

The comprehensive analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. The protocols and guidelines presented in this application note provide a robust framework for ensuring the identity, purity, and quality of this important chemical intermediate. Adherence to these methodologies and a thorough understanding of the underlying scientific principles are paramount for researchers, scientists, and drug development professionals.

References

large-scale synthesis of 2-Biphenylmethanol for industrial use

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Industrial-Scale Synthesis of 2-Biphenylmethanol

Authored by: A Senior Application Scientist

Introduction: The Industrial Significance of this compound

This compound, also known as 2-phenylbenzyl alcohol, is a crucial intermediate in the fine chemicals and pharmaceutical industries. Its structural motif is a key component in the synthesis of various high-value compounds, including agrochemicals and active pharmaceutical ingredients (APIs). For instance, it serves as a precursor for the production of the insecticide bifenthrin and certain PD-L1 inhibitors used in cancer therapy[1]. Given its importance, the development of a robust, scalable, and economically viable synthesis protocol is of paramount interest to researchers, scientists, and drug development professionals.

This application note provides a detailed guide for the large-scale synthesis of this compound, focusing on a field-proven Grignard-based methodology. It delves into the causality behind experimental choices, outlines a comprehensive step-by-step protocol, and addresses critical considerations for industrial scale-up.

Strategic Approach to Synthesis: A Comparative Overview

Several synthetic routes can be employed to produce this compound. The most common strategies involve Grignard reactions, Suzuki coupling, or the reduction of 2-biphenylcarboxaldehyde.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction is a workhorse in industrial synthesis.[2][3] It typically involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. For this compound, this could involve reacting 2-biphenylmagnesium bromide with formaldehyde. This method is often favored for its high yields and the relatively low cost of starting materials. However, the high reactivity of Grignard reagents necessitates strict anhydrous conditions and careful temperature control, especially during scale-up.[4]

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction offers a milder alternative to the Grignard reaction.[5] A typical approach would be the coupling of 2-bromobenzyl alcohol with phenylboronic acid. While Suzuki reactions are known for their tolerance of various functional groups and milder reaction conditions, the cost and potential toxicity of the palladium catalyst can be a drawback for large-scale industrial production.[5]

  • Reduction of 2-Biphenylcarboxaldehyde: This method involves the reduction of the corresponding aldehyde to the alcohol. This can be achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride.[6] This route is often highly selective and can be performed under relatively mild conditions. The main consideration for this method is the availability and cost of the starting material, 2-biphenylcarboxaldehyde.

For this guide, we will focus on the Grignard synthesis route due to its established use in industrial settings and its cost-effectiveness. The protocol is designed to be self-validating, with clear checkpoints and analytical methods to ensure reaction progress and product quality.

Core Protocol: Grignard-Based Synthesis of this compound

This protocol details the synthesis of this compound from 2-bromobiphenyl and paraformaldehyde.

Experimental Workflow Diagram

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Reaction with Formaldehyde Source cluster_2 Part 3: Work-up and Purification A Charge Reactor with Mg Turnings & Anhydrous Solvent B Initiate Reaction with 2-Bromobiphenyl A->B C Controlled Addition of 2-Bromobiphenyl Solution B->C D Maintain Reflux to Ensure Complete Formation C->D F Cool Grignard Reagent D->F Transfer E Prepare Slurry of Paraformaldehyde in Anhydrous Solvent G Slow Addition of Grignard Reagent to Paraformaldehyde Slurry F->G H Allow Reaction to Warm to Room Temperature I Quench Reaction with Aqueous Acid H->I Proceed to Work-up J Phase Separation I->J K Wash Organic Layer J->K L Dry and Concentrate Organic Layer K->L M Recrystallization of Crude Product L->M N Isolate and Dry Pure this compound M->N

Caption: Workflow for the Grignard-based synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurityNotes
2-Bromobiphenyl2052-07-5233.10 g/mol >98%
Magnesium Turnings7439-95-424.31 g/mol >99%
Iodine7553-56-2253.81 g/mol >99.8%Initiator
Anhydrous Toluene108-88-392.14 g/mol <50 ppm H₂OSolvent
Paraformaldehyde30525-89-4(CH₂O)n>95%
Hydrochloric Acid (37%)7647-01-036.46 g/mol ACS GradeFor work-up
Sodium Bicarbonate144-55-884.01 g/mol >99.5%For washing
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol >99%Drying agent
Hexanes110-54-3-ACS GradeRecrystallization solvent
Step-by-Step Methodology

PART 1: Formation of 2-Biphenylmagnesium Bromide (Grignard Reagent)

  • Reactor Preparation: All glassware and the reactor must be rigorously dried to prevent moisture contamination, which would quench the Grignard reagent.[4] A 50 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and a nitrogen inlet is rendered inert by purging with dry nitrogen.

  • Charging the Reactor: Charge the reactor with magnesium turnings (1.2 kg, 49.4 mol). Add a small crystal of iodine. The iodine acts as an initiator by exposing a fresh magnesium surface.[2]

  • Solvent Addition: Add 10 L of anhydrous toluene to the reactor. While ethers like THF are common, toluene is a viable industrial alternative that can be easier to keep anhydrous.[7]

  • Initiation: Prepare a solution of 2-bromobiphenyl (10.0 kg, 42.9 mol) in 20 L of anhydrous toluene. Add approximately 500 mL of this solution to the magnesium suspension while stirring. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be applied.

  • Controlled Addition: Once the reaction has initiated, add the remaining 2-bromobiphenyl solution dropwise at a rate that maintains a steady reflux. The exothermic nature of this reaction requires careful monitoring and cooling via the reactor jacket to prevent runaway reactions.[2]

  • Completion of Formation: After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure all the magnesium has reacted. The resulting dark grey to brown solution is the Grignard reagent, 2-biphenylmagnesium bromide.

PART 2: Reaction with Paraformaldehyde

  • Preparation of Formaldehyde Source: In a separate 100 L reactor, prepare a slurry of paraformaldehyde (1.55 kg, 51.5 mol based on CH₂O) in 15 L of anhydrous toluene under a nitrogen atmosphere.

  • Cooling: Cool the freshly prepared Grignard reagent to approximately 10°C.

  • Addition: Slowly add the cooled Grignard reagent to the paraformaldehyde slurry via a cannula or pressure transfer. This addition is highly exothermic and the temperature of the reaction mixture should be maintained below 25°C with efficient cooling.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and then stir for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

PART 3: Work-up and Purification

  • Quenching: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully quench the reaction by adding 20 L of 10% aqueous hydrochloric acid. This step protonates the alkoxide to form the desired alcohol and dissolves the magnesium salts.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

  • Washing: Wash the organic layer sequentially with 10 L of saturated sodium bicarbonate solution and 10 L of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot hexanes. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration and wash with a small amount of cold hexanes. Dry the purified this compound under vacuum to a constant weight. The expected yield is 70-80%, with a purity of >99% as determined by HPLC.

Safety and Handling

  • Hazardous Chemicals: This synthesis involves hazardous materials. 2-Bromobiphenyl is an irritant. Toluene is flammable and has associated health risks. Grignard reagents are highly reactive and pyrophoric if exposed to air in a concentrated form. Hydrochloric acid is corrosive. All procedures should be conducted in a well-ventilated fume hood or a controlled reactor bay.[8]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, flame-retardant lab coats, and chemically resistant gloves, must be worn at all times.[9][10]

  • Fire Safety: Keep flammable solvents away from ignition sources. Ensure that appropriate fire extinguishing equipment (e.g., Class D fire extinguisher for magnesium fires) is readily available.[9]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
Melting Point 73-76 °C[1]
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
HPLC Purity >99%

Conclusion

The Grignard-based protocol outlined in this application note provides a reliable and scalable method for the industrial synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and moisture, high yields of a high-purity product can be consistently achieved. The insights provided into the rationale behind procedural choices and the considerations for scale-up are intended to empower researchers and production chemists to successfully implement this synthesis in their own facilities.

References

Application Notes: The Pivotal Role of 2-Biphenylmethanol and its Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biphenyl scaffold is a privileged structural motif in the design of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its rigidity and lipophilicity allow for precise three-dimensional arrangements of functional groups, facilitating strong interactions with biological targets. Within this class of compounds, 2-biphenylmethanol and its substituted analogues serve as critical intermediates in the synthesis of complex, high-value agrochemicals. While the direct application of this compound (CAS 2928-43-0) in the synthesis of major commercial agrochemicals is not extensively documented, its methylated derivative, 2-methyl-3-biphenylmethanol (CAS 76350-90-8), is a key precursor to the widely used pyrethroid insecticide, Bifenthrin.[1][2][3][4]

This application note provides a comprehensive guide to the synthesis of agrochemicals utilizing the biphenylmethanol framework, with a detailed focus on the industrial synthesis of Bifenthrin from 2-methyl-3-biphenylmethanol. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and present data to ensure reproducibility and scalability.

The Biphenylmethanol Scaffold: A Gateway to Potent Agrochemicals

The versatility of the biphenylmethanol core lies in its dual reactivity. The hydroxyl group provides a handle for esterification or etherification, allowing for the introduction of various toxophoric moieties. The biphenyl structure itself can be further functionalized to fine-tune the molecule's biological activity, environmental persistence, and target specificity.

The primary focus of this note is the synthesis of Bifenthrin, a potent insecticide and acaricide.[5] The synthesis hinges on the esterification of 2-methyl-3-biphenylmethanol with a specific cyclopropanecarbonyl chloride. The overall synthetic strategy can be broken down into two key stages:

  • Synthesis of the Key Intermediate: The efficient and scalable synthesis of 2-methyl-3-biphenylmethanol.

  • Final Assembly: The esterification of the intermediate to yield the final active ingredient, Bifenthrin.

Part 1: Synthesis of the Key Intermediate: 2-Methyl-3-biphenylmethanol

Two primary industrial routes for the synthesis of 2-methyl-3-biphenylmethanol have been established: a modern approach via Suzuki coupling and a classical Grignard-based method.

Suzuki Coupling Route: A Modern and Efficient Approach

The Suzuki coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][5] Its advantages include mild reaction conditions, high yields, and tolerance of a wide range of functional groups.[1][5]

The synthesis of 2-methyl-3-biphenylmethanol via this route commences with 3-bromo-2-methylbenzoic acid, which undergoes a palladium-catalyzed cross-coupling reaction with a phenylboronic acid derivative. The resulting 3-phenyl-2-methylbenzoic acid is then reduced to the target alcohol.[1][2][6]

Suzuki_Coupling_Route cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Reduction 3-bromo-2-methylbenzoic_acid 3-Bromo-2-methylbenzoic Acid suzuki_reaction Suzuki Coupling (Pd catalyst, base) 3-bromo-2-methylbenzoic_acid->suzuki_reaction phenylboronic_acid Phenylboronic Acid phenylboronic_acid->suzuki_reaction 3-phenyl-2-methylbenzoic_acid 3-Phenyl-2-methylbenzoic Acid suzuki_reaction->3-phenyl-2-methylbenzoic_acid reduction Reduction (e.g., LiAlH4, Borane) 3-phenyl-2-methylbenzoic_acid->reduction 2-methyl-3-biphenylmethanol 2-Methyl-3-biphenylmethanol reduction->2-methyl-3-biphenylmethanol

Caption: Suzuki Coupling Route to 2-Methyl-3-biphenylmethanol.

Experimental Protocol 1: Synthesis of 2-Methyl-3-biphenylmethanol via Suzuki Coupling

Materials:

  • 3-Bromo-2-methylbenzoic acid

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd/C, PdCl2)

  • Base (e.g., Sodium carbonate, Potassium phosphate)

  • Solvent (e.g., Water, Toluene, Ethanol)

  • Reducing agent (e.g., Lithium aluminum hydride, Borane)

  • Anhydrous ether or Tetrahydrofuran (THF) for reduction

  • Hydrochloric acid (2N)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Procedure:

Step 1: Suzuki Coupling to form 3-Phenyl-2-methylbenzoic Acid

  • To a reaction flask purged with an inert gas (e.g., nitrogen or argon), add 3-bromo-2-methylbenzoic acid (1.0 eq), phenylboronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and a suitable solvent mixture (e.g., toluene/ethanol/water).

  • Add an aqueous solution of the base (e.g., 2M sodium carbonate) to the mixture. The pH of the reaction mixture should be maintained between 8 and 10.[1]

  • Heat the reaction mixture to 80-100°C and stir vigorously for 1-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 2N hydrochloric acid to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-phenyl-2-methylbenzoic acid.

Step 2: Reduction to 2-Methyl-3-biphenylmethanol

  • Caution: This step should be carried out under strictly anhydrous conditions and in a fume hood due to the pyrophoric nature of the reducing agents.

  • In a separate flask under an inert atmosphere, prepare a suspension of the reducing agent (e.g., lithium aluminum hydride, 1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C and slowly add a solution of 3-phenyl-2-methylbenzoic acid (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by the dropwise addition of water, followed by 15% NaOH solution, and then more water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (hexane/ethyl acetate) to afford pure 2-methyl-3-biphenylmethanol as a white solid.

Quantitative Data:

StepReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Suzuki Coupling 3-Bromo-2-methylbenzoic acid, Phenylboronic acidPd/C, Na2CO3WaterReflux3-682-92[1]
Reduction 3-Phenyl-2-methylbenzoic acidLiAlH4 or BoraneAnhydrous THF0 - RT2-4High[1][2][6]
Grignard Reaction Route: The Classical Approach

The Grignard reaction provides an alternative, albeit often more demanding, route to 2-methyl-3-biphenylmethanol. This method typically involves the formation of a Grignard reagent from a suitable aryl halide, followed by a coupling reaction and subsequent functionalization to introduce the hydroxymethyl group.[7]

Experimental Protocol 2: Synthesis of 2-Methyl-3-biphenylmethanol via Grignard Reaction (Conceptual Outline)

Materials:

  • 2,6-Dichlorotoluene or 3-Chloro-2-methylaniline (as starting materials for the biphenyl core)

  • Magnesium turnings

  • Anhydrous solvent (e.g., THF, Toluene)

  • A coupling partner (e.g., Phenyl Grignard or Phenylboronic acid)

  • A source for the hydroxymethyl group (e.g., Formaldehyde)

Procedure Outline:

  • Formation of the Biphenyl Core: This can be achieved through various strategies, including a Grignard coupling reaction. For instance, a Grignard reagent can be prepared from a halogenated toluene derivative and then coupled with a phenylating agent.

  • Introduction of the Hydroxymethyl Group: The resulting biphenyl derivative is then converted to a new Grignard reagent, which is subsequently reacted with formaldehyde to introduce the -CH2OH group.

  • Workup and Purification: The reaction is quenched with an acidic aqueous solution, and the product is extracted, dried, and purified.

This route often involves multiple steps and can be challenging to control on a large scale due to the highly reactive nature of Grignard reagents.[7]

Part 2: Final Assembly - Synthesis of Bifenthrin

The final step in the synthesis of Bifenthrin is the esterification of 2-methyl-3-biphenylmethanol with 3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride (also known as lambda-cyhalothrin acid chloride).[5] This reaction is typically carried out in the presence of an acid scavenger to neutralize the HCl byproduct.

Bifenthrin_Synthesis 2-methyl-3-biphenylmethanol 2-Methyl-3-biphenylmethanol esterification Esterification (Acid scavenger) 2-methyl-3-biphenylmethanol->esterification acid_chloride Lambda-cyhalothrin acid chloride acid_chloride->esterification Bifenthrin Bifenthrin esterification->Bifenthrin

References

Application Note & Protocols: The Reaction of 2-Biphenylmethanol with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in marketed drugs and advanced materials.[1][2][3] 2-Biphenylmethanol is a key starting material for accessing more complex derivatives. A comprehensive understanding of its reactivity is paramount for successful synthetic campaigns. This guide elucidates the primary chemical interaction between this compound and Grignard reagents. Contrary to a potential assumption of nucleophilic substitution, the reaction is dominated by rapid, irreversible acid-base chemistry, where the alcohol's hydroxyl proton quenches the highly basic Grignard reagent.[4] We will detail the mechanism of this interaction, provide a protocol to demonstrate this quenching effect, and, most critically, present validated synthetic protocols that leverage this compound to achieve the desired carbon-carbon bond formations for advanced intermediate synthesis.

Part 1: The Fundamental Interaction: An Inevitable Acid-Base Reaction

The defining characteristic of a Grignard reagent (R-MgX) is the nucleophilic nature of its carbon atom, which bears a partial negative charge. This feature enables the formation of new carbon-carbon bonds, a reaction for which Victor Grignard was awarded the Nobel Prize in 1912.[5][6][7] However, this potent nucleophilicity is intrinsically linked to extreme basicity.

Alcohols, including this compound, are protic compounds containing an acidic hydroxyl proton. When a Grignard reagent is introduced to an alcohol, the thermodynamically favored pathway is not nucleophilic attack, but a swift and irreversible deprotonation of the alcohol.[4] This reaction consumes one equivalent of the Grignard reagent to produce a magnesium alkoxide and the corresponding alkane (R-H).[4]

Key Mechanistic Steps:

  • Approach: The Grignard reagent, solvated by ether, approaches the this compound molecule.

  • Deprotonation: The highly basic alkyl/aryl group of the Grignard reagent abstracts the acidic proton from the hydroxyl group.

  • Product Formation: This results in the formation of a stable magnesium alkoxide salt and an alkane derived from the Grignard reagent. The reaction is essentially quantitative and instantaneous.

This fundamental reactivity means that alcohols are incompatible with Grignard reagents if the goal is to have the Grignard react at another electrophilic site on the molecule. The Grignard reagent will be quenched before any other reaction can occur.

Caption: Mechanism of the acid-base reaction between this compound and a Grignard reagent.

Part 2: Experimental Protocol to Demonstrate Grignard Quenching

This protocol is designed to validate the acid-base reactivity. It demonstrates the consumption of a known Grignard reagent by this compound, leading to the formation of a predictable alkane byproduct and the recovery of the starting alcohol upon workup.

Objective: To react Phenylmagnesium Bromide with this compound and confirm the formation of benzene via GC-MS analysis, demonstrating the quenching of the Grignard reagent.

Materials and Reagents:

Reagent/MaterialQuantityPurposeSafety Note
Magnesium Turnings267 mg (11 mmol)Grignard reagent formationFlammable solid
Iodine1 crystalReaction initiatorCorrosive, handle with tweezers
Bromobenzene1.57 g (10 mmol)Grignard reagent precursorIrritant, carcinogen suspect
Anhydrous Diethyl Ether (Et₂O)~50 mLSolventExtremely flammable, peroxide former
This compound1.84 g (10 mmol)Proton source (quencher)Irritant
Saturated aq. NH₄Cl Solution~30 mLAqueous quenchMild irritant
Anhydrous Sodium Sulfate (Na₂SO₄)~5 gDrying agentHygroscopic
50 mL Round Bottom Flask1Reaction vesselFlame-dry before use
Condenser1RefluxEnsure water flow
Dropping Funnel1Controlled additionEnsure stopcock is properly greased and closed

Protocol Steps:

  • Apparatus Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a nitrogen or argon atmosphere to prevent moisture contamination.[6][8]

  • Grignard Reagent Formation:

    • Place magnesium turnings and an iodine crystal into the round-bottom flask.

    • Assemble the condenser and dropping funnel.

    • Dissolve bromobenzene in 15 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add ~2 mL of the bromobenzene solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates reaction initiation.[8] If the reaction does not start, gently warm the flask or crush the magnesium with a dry stirring rod.[5][6]

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate sufficient to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of Phenylmagnesium Bromide.

  • Quenching Reaction:

    • Dissolve this compound in 15 mL of anhydrous diethyl ether in a separate dry flask.

    • Cool the Grignard solution to 0°C using an ice bath.

    • Slowly add the this compound solution to the stirring Grignard reagent. Observe for gas evolution (if an alkyl Grignard were used) and a potential increase in viscosity. The reaction is exothermic.

  • Workup and Isolation:

    • After the addition is complete, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise while the flask is in an ice bath.[6]

    • Transfer the entire mixture to a separatory funnel.

    • Extract the aqueous layer twice with diethyl ether (~20 mL each time).

    • Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

    • Filter off the drying agent and carefully remove the solvent under reduced pressure.

  • Analysis:

    • Take a small aliquot of the crude organic solution before solvent removal and dilute for GC-MS analysis. The chromatogram should show a major peak for benzene (the quenched product) and this compound.

    • The isolated solid can be analyzed by ¹H NMR to confirm the recovery of this compound.

Part 3: Correct Synthetic Pathways for C-C Bond Formation

To achieve the desired goal of forming a new carbon-carbon bond adjacent to the biphenyl scaffold, this compound must first be converted into a suitable electrophile. The most common and effective strategy is oxidation to the corresponding aldehyde.

Strategy: Oxidation Followed by Grignard Addition

This two-step sequence reliably produces new, more complex secondary alcohols, which are valuable intermediates in drug development.[2][9]

Synthetic_Pathway Start This compound Aldehyde 2-Biphenylcarboxaldehyde Start->Aldehyde Step 1: Oxidation (e.g., PCC, CH₂Cl₂) Product New Secondary Alcohol Aldehyde->Product Step 2: Grignard Addition 1. R-MgX, Et₂O 2. H₃O⁺ workup

Caption: A validated two-step workflow for C-C bond formation starting from this compound.

Protocol 3.1: Oxidation to 2-Biphenylcarboxaldehyde

  • Reagents: Pyridinium chlorochromate (PCC), Dichloromethane (DCM), Silica gel.

  • Procedure:

    • Suspend PCC (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

    • Wash the silica plug thoroughly with additional ether.

    • Combine the filtrates and concentrate under reduced pressure to yield crude 2-Biphenylcarboxaldehyde, which can often be used in the next step without further purification.

Protocol 3.2: Grignard Addition to 2-Biphenylcarboxaldehyde

  • Reagents: 2-Biphenylcarboxaldehyde, Grignard Reagent (e.g., Methylmagnesium Bromide, 1.1 eq.), Anhydrous Diethyl Ether, 1M HCl.

  • Procedure:

    • Dissolve the crude 2-Biphenylcarboxaldehyde from the previous step in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the Grignard reagent (e.g., a 3.0 M solution of MeMgBr in ether) dropwise via syringe.

    • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature for 1 hour. Monitor by TLC.

    • Cool the reaction back to 0°C and quench carefully by the slow, dropwise addition of 1M HCl.[6]

    • Perform a standard aqueous workup as described in Part 2 (extraction with ether, washing, drying, and solvent evaporation).

    • Purify the resulting crude secondary alcohol by column chromatography on silica gel.

Part 4: Troubleshooting and Common Side Reactions

Successful Grignard chemistry hinges on the exclusion of atmospheric moisture and the purity of reagents.

Issue / Side ProductProbable CauseSolution / Prevention
Reaction Fails to Initiate Magnesium turnings are coated with an inactive oxide (MgO) layer.Use a fresh bottle of Mg. Crush the turnings in the flask with a dry stirring rod. Add a crystal of iodine.[5]
Low Yield of Grignard Reagent Wet glassware or solvent; moisture in the starting halide.Flame- or oven-dry all glassware immediately before use.[8] Use freshly opened or distilled anhydrous solvents.
Biphenyl Formation (Side Product)Wurtz-type coupling of the Grignard reagent with unreacted aryl halide.[6]Favored by higher temperatures. Ensure slow, controlled addition of the halide to maintain a gentle reflux.[6]
No Desired Product after Addition Grignard reagent was quenched by an acidic proton (e.g., -OH, -NH, -SH).This is the expected outcome with this compound. To avoid this, use the oxidation strategy (Part 3).

Conclusion

This compound is a valuable precursor in synthetic chemistry, but its direct reaction with Grignard reagents is exclusively an acid-base quenching event. This guide clarifies this fundamental reactivity and provides researchers with robust, validated protocols to circumvent this issue. By employing a reliable oxidation-addition sequence, the biphenyl scaffold can be effectively elaborated, enabling the synthesis of complex molecular architectures for applications in drug discovery and materials science.[1][3] Understanding these core principles is essential for efficient and predictable synthesis design.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Biphenylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Introduction to this compound Purification

This compound (also known as o-Phenylbenzyl alcohol) is a valuable building block in organic synthesis, notably used in the preparation of various pharmaceuticals and specialty chemicals.[1] Its synthesis, commonly achieved through methods like the Grignard reaction, often yields a crude product contaminated with specific byproducts and unreacted starting materials. Achieving high purity is critical for downstream applications, making an effective purification strategy essential. This guide addresses the most common issues encountered in this process.

Troubleshooting Guide: From Crude Product to Pure Compound

This section is structured to address specific problems you may encounter during the purification workflow.

Issue 1: My crude product is an impure oil or a low-melting-point solid. How do I identify the contaminants?

Question: After my initial reaction workup, my this compound is either a discolored oil or a waxy solid with a much lower and broader melting point than the expected 45-51°C.[2][3] What are the likely impurities from my Grignard synthesis?

Answer: The identity of byproducts is intrinsically linked to your synthetic route. Assuming a common Grignard synthesis using a phenylmagnesium halide and a suitable aldehyde, the primary contaminants are predictable.

  • Causality of Impurity Formation:

    • Biphenyl: This is the most common and often most challenging byproduct to remove. It forms from a coupling reaction between the Grignard reagent (e.g., phenylmagnesium bromide) and unreacted aryl halide (e.g., bromobenzene).[4] This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[4]

    • Unreacted Starting Materials: Residual electrophiles (e.g., benzaldehyde or formaldehyde precursors) or the aryl halide used to generate the Grignard reagent can contaminate the crude product.

    • Magnesium Salts: Hydrolyzed magnesium alkoxide and residual magnesium salts from the quench step can be present if the aqueous workup is incomplete. These are typically inorganic and can be removed with a proper aqueous wash.

    • Solvent Residues: High-boiling-point solvents like THF or residual diethyl ether may be present.

  • Diagnostic Approach:

    • Thin-Layer Chromatography (TLC): This is the quickest way to visualize the complexity of your crude mixture. Biphenyl is significantly less polar than this compound. On a silica plate with a hexane/ethyl acetate eluent, biphenyl will have a much higher Rf value.

    • ¹H NMR Spectroscopy: A proton NMR of the crude material can be very informative. Look for the characteristic benzylic CH₂ singlet of this compound around 4.5-4.6 ppm.[5] Biphenyl will show complex aromatic signals but lacks the key alcohol and methylene protons.

    • Melting Point Analysis: A broad melting range significantly below 45°C is a clear indicator of substantial impurity.[6]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Differentiator
This compound C₁₃H₁₂O184.2445-51Polar (alcohol), Benzylic CH₂
BiphenylC₁₂H₁₀154.2169-71Non-polar, No alcohol
BromobenzeneC₆H₅Br157.01-31Liquid at room temp, distinct NMR
Issue 2: My recrystallization attempt is failing; the product is "oiling out" or my yield is extremely low.

Question: I've identified the impurities and am trying to purify my this compound by recrystallization, but I can't get clean crystals to form. What's going wrong?

Answer: Recrystallization is an excellent technique for removing small amounts of impurities that have different solubility profiles from your target compound.[7] Failure typically points to an issue with solvent choice or technique.

  • The Principle of "Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of your solute. Instead of crystallizing, the compound separates as a liquid phase. This is common when the solvent is too non-polar or the impurity level is very high, significantly depressing the melting point.

  • Systematic Approach to Recrystallization:

    • Solvent Selection is Key: The ideal solvent should dissolve this compound poorly at low temperatures but readily at high temperatures. Biphenyl's non-polar nature is your advantage here.

      • Good Single Solvents: Isopropanol or ethanol can be effective.

      • Excellent Mixed-Solvent Systems: A non-polar/polar mixture provides fine control. The most common and effective system is Hexanes/Ethyl Acetate or Petroleum Ether/Diethyl Ether . The non-polar solvent (hexanes) is a poor solvent for your product but an excellent solvent for the non-polar biphenyl byproduct.

    • Step-by-Step Recrystallization Protocol:

      • Place the crude solid in an Erlenmeyer flask with a stir bar.

      • Add the minimum amount of the more polar solvent (e.g., ethyl acetate) dropwise while heating to dissolve the solid completely. The goal is to create a saturated solution at the boiling point.

      • Slowly add the hot, less polar "anti-solvent" (e.g., hexanes) until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the polar solvent to redissolve the cloudiness.

      • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming large, pure crystals.

      • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

      • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold non-polar solvent (hexanes) to remove any remaining soluble impurities (like biphenyl).[8]

      • Air-dry the crystals and determine the melting point and yield.

Issue 3: Column chromatography is not providing adequate separation.

Question: Recrystallization isn't working because of multiple byproducts with similar polarities. How can I optimize my column chromatography protocol?

Answer: Flash column chromatography is a powerful tool for separating compounds based on their differential adsorption to a stationary phase.[9] Success hinges on the proper selection of the stationary phase and mobile phase.

  • Optimizing Your Chromatography Protocol:

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the standard choice and works well for this separation.

    • Develop a Method with TLC: Before running a column, always determine the optimal eluent system using TLC. The ideal solvent system will give your product (this compound) an Rf value of ~0.3 and show good separation from all impurities.

    • Choosing the Eluent: A gradient elution is highly recommended.

      • Start with a very non-polar solvent like 100% hexanes. This will elute the non-polar biphenyl byproduct first.

      • Slowly and gradually increase the polarity by adding ethyl acetate. A typical gradient might be:

        • Hexanes (100%)

        • 1-5% Ethyl Acetate in Hexanes

        • 5-10% Ethyl Acetate in Hexanes (This is often where this compound elutes)

        • 20-30% Ethyl Acetate in Hexanes (To elute more polar impurities)

    • Column Packing and Loading:

      • Properly packing the column is crucial to avoid channeling. A "slurry packing" method is most reliable.[10]

      • Dissolve your crude product in the minimum amount of dichloromethane or the initial eluent and load it onto the column in a tight, narrow band.[11]

  • Workflow Diagram:

    G Start Crude Product TLC Analyze via TLC (e.g., 9:1 Hex:EtOAc) Start->TLC Decision Good Separation (ΔRf > 0.2)? TLC->Decision Run_Column Run Flash Column (Start with 100% Hexanes, gradually add EtOAc) Decision->Run_Column  Yes Optimize Optimize TLC Eluent (Try different solvent ratios or add DCM/Toluene) Decision->Optimize  No Collect Collect Fractions Run_Column->Collect Analyze_Fractions Analyze Fractions by TLC Collect->Analyze_Fractions Combine Combine Pure Fractions & Evaporate Analyze_Fractions->Combine Final_Product Pure this compound Combine->Final_Product Optimize->TLC

    Caption: Decision workflow for purification by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and melting point of pure this compound?

  • Pure this compound is a white crystalline solid.[2][6] The literature melting point is typically in the range of 45-51°C.[2][3] A sharp melting point within this range is a strong indicator of high purity.

Q2: When should I choose recrystallization over column chromatography?

  • Choose Recrystallization when: You have a mostly pure solid (>85-90%) and the primary impurity has a significantly different solubility profile (e.g., removing non-polar biphenyl from polar this compound). It is faster, uses less solvent, and is more scalable for large quantities.

  • Choose Column Chromatography when: Your crude product is an oil, contains multiple impurities, or the impurities have polarities very similar to your product. It offers much higher resolving power but is more time-consuming and labor-intensive.

Q3: My Grignard reaction failed to initiate. How does this affect purification?

  • If the Grignard reaction does not initiate, your crude product will primarily consist of unreacted starting materials, such as bromobenzene and magnesium turnings.[4][8] The purification challenge shifts from removing biphenyl to removing the unreacted aryl halide, which may require distillation if the subsequent reaction with the electrophile was never performed.

Q4: Can I use distillation for purification?

  • Distillation is generally not the preferred method for this compound. It has a high boiling point (96°C at 0.04 mmHg), which requires vacuum distillation.[6][12] More importantly, the boiling point of the common biphenyl byproduct is quite similar, making fractional distillation difficult. Recrystallization or chromatography are far more effective.

References

Technical Support Center: Optimizing Suzuki Coupling for 2-Biphenylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to perform a Suzuki-Miyaura cross-coupling to synthesize 2-Biphenylmethanol. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this specific transformation and optimize your reaction conditions for maximum yield and purity.

Introduction: The Challenge of Synthesizing this compound via Suzuki Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1] However, the synthesis of this compound presents unique challenges due to the steric hindrance around the reaction center and the presence of a reactive hydroxyl group. This guide will provide a systematic approach to overcoming these hurdles.

There are two primary retrosynthetic disconnections for the synthesis of this compound using the Suzuki-Miyaura reaction:

  • Route A: Coupling of (2-bromophenyl)methanol with phenylboronic acid.

  • Route B: Coupling of 2-(hydroxymethyl)phenylboronic acid with a phenyl halide (e.g., bromobenzene).

Both routes are viable, and the choice may depend on the availability and stability of the starting materials. This guide will address the optimization of both approaches.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield in my Suzuki coupling to form this compound. What are the first things I should check?

A1: Low yields in this specific Suzuki coupling can often be attributed to a few key factors. Systematically evaluate the following:

  • Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). This includes degassing your solvents and purging the reaction vessel thoroughly.

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids can undergo protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[3] This is especially a concern with electron-deficient or sterically hindered boronic acids. Use fresh, high-purity boronic acid or consider using a more stable derivative like a pinacol ester or an MIDA boronate.[4]

    • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly.[2] Use fresh catalyst and ligand from a reliable source.

  • Base Selection: The base is crucial for activating the boronic acid but can also promote side reactions.[5][6] Ensure you are using a suitable base (see optimization section for more details).

  • Solvent Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation.[1]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling of the boronic acid to form biphenyl is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[1][7] To minimize homocoupling:

  • Rigorous Degassing: As mentioned, the exclusion of oxygen is critical. Use a freeze-pump-thaw cycle for degassing your solvent for best results.

  • Use of Pd(0) Pre-catalyst: Starting with a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources like Pd(OAc)₂ which require in situ reduction that can sometimes favor homocoupling.[1]

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q3: My starting materials are not fully consumed, even after prolonged reaction times. What could be the issue?

A3: Incomplete conversion can be due to catalyst deactivation or insufficient reactivity of your substrates.

  • Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. Consider using a more robust ligand that can stabilize the palladium catalyst at higher temperatures. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are excellent choices for challenging couplings.[8]

  • Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[9] If you are using an aryl chloride, you will likely need a more active catalyst system (e.g., one with a bulky, electron-rich phosphine ligand) and potentially higher reaction temperatures.[10] For ortho-substituted substrates, steric hindrance can slow down the oxidative addition and reductive elimination steps.[11] Again, a suitable ligand choice is critical.

Troubleshooting Guide: A Deeper Dive

Problem Potential Cause(s) Suggested Solutions
Low to No Product Formation 1. Inactive Catalyst- Use a fresh, high-quality palladium pre-catalyst and ligand. - Ensure rigorous exclusion of air from the reaction.
2. Inefficient Transmetalation- The base may be too weak or insoluble. Switch to a stronger or more soluble base (e.g., from Na₂CO₃ to Cs₂CO₃ or K₃PO₄). - Ensure the presence of some water if using an inorganic base with an organic solvent system, as this can aid in the dissolution of the base and facilitate the formation of the active boronate species.
3. Protodeboronation of Boronic Acid- Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). - Use a less protic solvent system. - Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[4]
Significant Side Product Formation 1. Homocoupling of Boronic Acid- Rigorously degas all solvents and reagents. - Use a Pd(0) pre-catalyst. - Add a small amount of a reducing agent like potassium formate to minimize Pd(II) concentration.
2. Protodeboronation- See solutions for "Low to No Product Formation" due to protodeboronation.
3. Reduction of Aryl Halide (Hydrodehalogenation)- This can occur if the reaction temperature is too high or if the ligand is not suitable. - Screen different ligands and lower the reaction temperature.
Difficulty in Product Purification 1. Co-elution with Starting Materials or Byproducts- Optimize the reaction to go to completion to minimize starting material contamination. - If homocoupled biphenyl is the major impurity, try to minimize its formation using the strategies above. - Consider a different chromatographic system (e.g., different solvent polarity, or even a different stationary phase like alumina).

Experimental Protocols

Standard Protocol for Suzuki Coupling of (2-bromophenyl)methanol with Phenylboronic Acid (Route A)

Reagents:

  • (2-bromophenyl)methanol (1 mmol, 1 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2 mmol, 2 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add (2-bromophenyl)methanol, phenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of argon.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Optimization Strategies

If the standard protocol provides a low yield, a systematic optimization of the reaction parameters is necessary. It is recommended to vary one parameter at a time.

Parameter Initial Condition Suggested Variations for Optimization Rationale
Palladium Pre-catalyst Pd(PPh₃)₄Pd(OAc)₂/Ligand, Pd₂(dba)₃/Ligand, Buchwald Precatalysts (e.g., SPhos G3)Different pre-catalysts have varying stability and activity. Buchwald precatalysts are often highly effective for challenging substrates.[8]
Ligand PPh₃ (in Pd(PPh₃)₄)Buchwald ligands (SPhos, XPhos, RuPhos), cataCXium A, P(t-Bu)₃Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination, which is beneficial for sterically hindered substrates.[5][8]
Base K₂CO₃Cs₂CO₃, K₃PO₄, NaHCO₃, KOtBuThe strength and solubility of the base significantly impact the transmetalation step. Stronger bases can be more effective but may also promote side reactions.
Solvent 1,4-Dioxane/WaterToluene/Water, THF/Water, DMF/Water, 2-MeTHFThe solvent affects the solubility of reagents and the stability of catalytic intermediates. Polar aprotic solvents can sometimes accelerate the reaction.
Temperature 90 °CRoom Temperature to 120 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition and side reactions. Microwave heating can sometimes be beneficial.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X transmetalation Transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 [R²-B(OH)₃]⁻ pd2_r1r2->pd0 reductive_elimination Reductive Elimination product R¹-R² reductive_elimination->product aryl_halide R¹-X boronic_acid R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_basics Check Basics: - Inert Atmosphere? - Reagent Quality? - Solvent Purity? start->check_basics analyze_crude Analyze Crude Reaction Mixture (TLC, GC-MS, ¹H NMR) check_basics->analyze_crude no_reaction No Reaction / Incomplete Conversion analyze_crude->no_reaction side_products Significant Side Products analyze_crude->side_products optimize_catalyst Optimize Catalyst System: - Change Ligand (e.g., Buchwald) - Change Pd Pre-catalyst no_reaction->optimize_catalyst Yes homocoupling Homocoupling Observed side_products->homocoupling Yes protodeboronation Protodeboronation Observed side_products->protodeboronation Yes optimize_base_solvent Optimize Base & Solvent: - Stronger/More Soluble Base - Different Solvent System optimize_catalyst->optimize_base_solvent success Improved Yield optimize_base_solvent->success improve_degassing Improve Degassing Protocol Use Pd(0) Pre-catalyst homocoupling->improve_degassing change_base_boron Use Milder Base Use Boronate Ester protodeboronation->change_base_boron improve_degassing->success change_base_boron->success

Caption: A systematic workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Biphenylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting Common Synthetic Challenges

Welcome to the technical support center for the synthesis of 2-biphenylmethanol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable biaryl scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will explore the common hurdles in the two primary synthetic avenues—Suzuki-Miyaura coupling and Grignard reactions—and address specific challenges from precursor synthesis to final product purification.

Section 1: Navigating Synthetic Strategies

The synthesis of this compound derivatives primarily relies on forming the central carbon-carbon bond that constitutes the biphenyl core. The two most prevalent strategies each present a unique set of challenges and advantages.

Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling Route cluster_grignard Grignard Reaction Route S_Start Aryl Halide + Phenylboronic Acid S_Intermediate 2-Biphenyl Carboxylic Acid or Aldehyde S_Start->S_Intermediate Pd-Catalyzed Coupling Final_Product This compound Derivative S_Intermediate->Final_Product Reduction G_Start Aryl Halide G_Reagent Aryl Grignard Reagent G_Start->G_Reagent Mg(0) G_Reagent->Final_Product Addition to Electrophile G_Electrophile 2-Phenylbenzaldehyde or Formaldehyde

Caption: Overview of the two primary synthetic routes to this compound derivatives.

Choosing a route often depends on the availability of starting materials, functional group tolerance, and scalability. The Suzuki coupling is often favored for its milder conditions and broad functional group compatibility, while Grignard reactions offer a powerful, cost-effective alternative when suitable starting materials are available.[1]

Section 2: Troubleshooting the Suzuki-Miyaura Coupling Route

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis. However, its success hinges on a delicate interplay of catalyst, base, solvent, and substrate.[2]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction has stalled or shows very low conversion. What are the most likely causes?

A1: This is a common issue with several potential root causes. A systematic approach is key.

  • Catalyst Inactivation: The Pd(0) active catalyst is susceptible to oxidation. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[3] Impurities in solvents or starting materials can also poison the catalyst.

  • Base Selection & Solubility: The base is crucial for activating the boronic acid for transmetalation.[2] Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective, but their poor solubility can be a problem. Ensure vigorous stirring. If solubility is an issue, switching to a solvent system like dioxane/water or THF/water can help, though this may introduce other challenges like protodeboronation.[4]

  • Insufficient Temperature: While some modern catalysts work at room temperature, many systems require heat to drive the catalytic cycle, particularly the reductive elimination step. Try screening temperatures from 80 °C to 110 °C.[3]

  • Poor Reagent Solubility: If your aryl halide or boronic acid is not fully dissolved at the reaction temperature, the reaction will be slow and incomplete.[4] Consider a different solvent or solvent mixture. For highly insoluble substrates, high-boiling point solvents like chlorobenzene or DMSO might be necessary, but require careful catalyst selection to avoid degradation.[5]

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check_Inert Is the system fully inert? Start->Check_Inert Check_Catalyst Is the catalyst/ligand appropriate and active? Check_Inert->Check_Catalyst Yes Sol_Degas Degas solvent thoroughly. Use Schlenk techniques. Check_Inert->Sol_Degas No Check_Base Is the base suitable and sufficiently soluble? Check_Catalyst->Check_Base Yes Sol_Catalyst Screen different Pd sources (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) and ligands (e.g., SPhos). Check_Catalyst->Sol_Catalyst No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Sol_Base Try a different base (K₃PO₄, Cs₂CO₃, K₂CO₃). Consider aqueous conditions. Check_Base->Sol_Base No Sol_Temp Screen temperatures (e.g., 80°C, 100°C, 120°C). Check_Temp->Sol_Temp No

Caption: A logical troubleshooting workflow for low-yielding Suzuki coupling reactions.

Q2: I'm observing significant side products. How can I identify and minimize them?

A2: The two most common side reactions are homocoupling of the boronic acid and protodeboronation.

  • Homocoupling: This forms a biaryl product derived from two molecules of your boronic acid. It is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture before adding the palladium catalyst is critical. Maintain a positive inert gas pressure throughout the reaction.[3]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.

    • Solution: This side reaction is often caused by excess water, high temperatures, or harsh basic conditions.[3] Ensure you are using anhydrous reagents and solvents where possible. If the problem persists, switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) can significantly reduce this unwanted pathway.[6]

Data Summary: Suzuki Coupling Conditions

The choice of catalyst, base, and solvent can dramatically impact the yield. The following table provides a starting point for optimization based on literature examples for similar substrates.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Typical Yield (%)Reference
Pd(dppf)Cl₂·CH₂Cl₂ (0.5)-NaHCO₃ (4)Toluene/Ethanol/H₂O8098[7]
5% Pd/C (5)-K₂CO₃ (2)DMAC/H₂O8094[1]
PdCl₂ (1)-Na₂CO₃ (2)H₂O2582[1]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)CPME100Varies (General)[3]

Section 3: Troubleshooting the Grignard Reaction Route

Grignard reactions are a powerful tool for C-C bond formation but are notoriously sensitive to reaction conditions, especially moisture and steric hindrance.

Frequently Asked Questions (FAQs)

Q1: My Grignard reagent formation is sluggish or fails to initiate. What should I do?

A1: This is a classic challenge. The key is activating the surface of the magnesium metal and ensuring an absolutely anhydrous environment.

  • Activation: Magnesium turnings are coated with a passivating layer of magnesium oxide. This layer must be disrupted.

    • Mechanical: Crush the magnesium turnings with a glass rod (under an inert atmosphere) to expose a fresh surface.

    • Chemical: Add a small crystal of iodine. The iodine reacts with the magnesium surface, cleaning it and creating some initial heat. A few drops of 1,2-dibromoethane can also be used as an initiator.[8]

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by water.

    • Glassware: All glassware must be rigorously dried, preferably by oven-drying overnight and cooling under a stream of inert gas or in a desiccator.[9]

    • Solvents: Use anhydrous solvents, preferably freshly distilled from a suitable drying agent (e.g., THF from sodium/benzophenone).[9][10]

Q2: I've successfully formed the Grignard reagent, but the addition to my aldehyde (e.g., 2-phenylbenzaldehyde) is giving low yields and multiple products. Why?

A2: When adding to aldehydes, especially sterically hindered ones, Grignard reagents can participate in undesirable side reactions.[8]

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of an enolizable aldehyde. This is a competing, non-productive pathway. While aldehydes are generally reactive enough for addition to dominate, this can become a significant issue with bulky Grignard reagents or hindered aldehydes.[8][11]

  • Reduction: If the Grignard reagent has a hydrogen atom on its β-carbon, it can reduce the aldehyde to the corresponding alcohol via a six-membered transition state (Meerwein–Ponndorf–Verley type reduction).[8] For example, using isopropylmagnesium bromide can lead to significant reduction of the aldehyde.

  • Steric Hindrance: In the synthesis of this compound derivatives, the ortho-substituent on the benzaldehyde can physically block the approach of the nucleophilic Grignard reagent, slowing the desired reaction and allowing side reactions to become more competitive.[8]

Solution Strategy:

  • Use a less sterically bulky Grignard reagent if possible.

  • Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled addition product over potential side reactions.

  • Consider the use of additives like cerium(III) chloride (forming an organocerium reagent in situ), which is known to increase the nucleophilicity while reducing the basicity of the organometallic species, thereby suppressing enolization.

Section 4: Experimental Protocols

The following protocols are generalized examples and should be optimized for your specific substrates.

Protocol 1: Suzuki Coupling Synthesis of (2-Methyl-[1,1'-biphenyl]-3-yl)methanol

This protocol is adapted from a literature procedure for a substituted this compound derivative.[7]

Materials:

  • (3-bromo-2-methylphenyl)methanol (1.0 eq)

  • Phenylboronic acid (2.0 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.005 eq)

  • 2M Sodium Bicarbonate (Na₂CO₃) solution

  • Toluene & Ethanol

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-bromo-2-methylphenyl)methanol, phenylboronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with Argon or Nitrogen three times.

  • Solvent Addition: Add toluene and ethanol (e.g., a 3:1 mixture) via syringe.

  • Base Addition: Add the 2M aqueous sodium bicarbonate solution.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 3-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with saturated NaCl solution, dry the organic layer over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: Reduction of 3-Phenyl-2-methylbenzoic Acid

This protocol describes the final reduction step common to many Suzuki routes, using borane as the reducing agent.[1]

Materials:

  • 3-Phenyl-2-methylbenzoic acid (1.0 eq)

  • Borane tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To an oven-dried, nitrogen-flushed round-bottom flask, add 3-phenyl-2-methylbenzoic acid and dissolve it in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add the 1.0 M solution of BH₃·THF dropwise via syringe over 1-2 hours. Gas evolution may be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully cool the reaction back to 0 °C. Slowly and cautiously quench the reaction by adding 1N HCl dropwise until gas evolution ceases.

  • Workup: Pour the mixture into a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

References

Technical Support Center: Stability of 2-Biphenylmethanol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 2-Biphenylmethanol and its derivatives in acidic environments. This document is designed for researchers, chemists, and drug development professionals who may encounter stability challenges with this specific chemical moiety. We will explore the primary degradation pathway, provide answers to frequently asked questions, and offer robust troubleshooting protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental stability concerns related to this compound.

Q1: What is the primary stability issue with this compound in the presence of acid?

The most significant stability concern is its propensity to undergo a rapid, acid-catalyzed intramolecular cyclization. This reaction irreversibly converts this compound into 9H-fluorene , a non-polar hydrocarbon. This transformation is a classic example of an intramolecular electrophilic aromatic substitution reaction and can lead to significant loss of your starting material or active pharmaceutical ingredient (API).

Q2: Can you explain the chemical mechanism behind this degradation?

Certainly. The degradation proceeds through a well-understood, multi-step mechanism that is initiated by the protonation of the alcohol group.

  • Protonation of the Hydroxyl Group: The acidic medium provides a proton (H⁺) that protonates the hydroxyl (-OH) group of the alcohol, turning it into a much better leaving group (-OH₂⁺).

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule (H₂O). This results in the formation of a highly stabilized benzylic carbocation at the methylene position. The positive charge is delocalized over the adjacent phenyl ring, making this intermediate relatively stable and easy to form.

  • Intramolecular Electrophilic Attack: The carbocation is a potent electrophile. Due to the molecule's conformation, the carbocation is positioned perfectly to be attacked by the electron-rich π-system of the second phenyl ring. This intramolecular attack forms a new carbon-carbon bond, creating a five-membered ring and disrupting the aromaticity of the second ring.

  • Deprotonation and Aromatization: A base (such as water or the conjugate base of the acid) abstracts a proton from the site of the electrophilic attack. This restores the aromaticity of the second ring and yields the final, stable degradation product, 9H-fluorene.

The following diagram illustrates this complete mechanistic pathway.

G cluster_0 A This compound B Protonated Alcohol A->B + H⁺ (Acid Catalyst) C Benzylic Carbocation (Key Intermediate) B->C - H₂O (Loss of Water) D Cyclized Intermediate (Non-aromatic) C->D Intramolecular Electrophilic Attack E 9H-Fluorene (Degradation Product) D->E - H⁺ (Aromatization)

Caption: Acid-catalyzed degradation pathway of this compound to 9H-fluorene.

Q3: Are there other potential degradation pathways I should be aware of?

While the cyclization to fluorene is the predominant and most rapid degradation pathway, other reactions characteristic of benzylic alcohols can occur, though they are typically less favored.[1] These include:

  • Intermolecular Etherification: Two molecules of this compound can react to form a dibenzyl ether, especially at high concentrations.

  • Reaction with Nucleophilic Solvents: If the reaction is performed in a nucleophilic solvent (e.g., methanol), the carbocation intermediate can be trapped to form a methyl ether.

However, the intramolecular nature of the cyclization reaction makes it kinetically and thermodynamically favorable, meaning it will likely be the primary degradation product you observe.

Part 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues that may arise from the instability of this compound.

Issue 1: I'm seeing a new, highly non-polar spot on my TLC plate or an early-eluting peak in my reverse-phase HPLC after an acidic step. What is it?
  • Plausible Cause: This is a classic signature of 9H-fluorene formation. The starting alcohol is moderately polar due to its hydroxyl group, while the degradation product, fluorene, is a pure hydrocarbon with very low polarity. This significant change in polarity causes it to travel much faster on a normal-phase TLC plate (higher Rf) and elute much earlier in a typical reverse-phase HPLC method.

  • Verification Strategy:

    • Co-injection/Co-spotting: The most definitive method is to run your sample alongside an authentic commercial standard of 9H-fluorene. If the unknown peak/spot has the same retention time/Rf value, you have confirmed its identity.

    • LC-MS Analysis: Analyze the sample using Liquid Chromatography-Mass Spectrometry. The unknown peak should exhibit a mass-to-charge ratio (m/z) corresponding to the molecular weight of fluorene (166.22 g/mol ).

    • Property Comparison: Refer to the table below for a direct comparison of the two compounds.

PropertyThis compound (Parent)9H-Fluorene (Degradant)
Molecular Weight 184.23 g/mol 166.22 g/mol
Polarity ModerateVery Low (Hydrocarbon)
Expected RP-HPLC Behavior Later Elution TimeEarlier Elution Time
Expected NP-TLC Behavior Lower RfHigher Rf
Issue 2: My overall yield is low after a reaction involving an acid catalyst (e.g., Boc deprotection). How can I protect the this compound moiety?
  • Plausible Cause: The acidic conditions required for your primary reaction are simultaneously causing the degradation of the this compound structure within your molecule.

  • Mitigation Strategies: The key is to control the reaction conditions to favor your desired transformation while minimizing the rate of the degradation side reaction.

    G Start Acidic Reaction Step Required Condition1 Reduce Temperature (e.g., to 0°C or below) Start->Condition1 Condition2 Use Milder Acid / Less Stoichiometry (e.g., p-TsOH, Acetic Acid) Start->Condition2 Condition3 Minimize Reaction Time (Monitor closely by HPLC/TLC) Start->Condition3 Quench Promptly Quench Reaction (e.g., add NaHCO₃ solution) Condition1->Quench Condition2->Quench Condition3->Quench Outcome Maximized Yield, Minimized Degradation Quench->Outcome

    Caption: Workflow for minimizing acid-catalyzed degradation.

    • Lower the Temperature: The degradation reaction has a significant activation energy. Reducing the reaction temperature to 0 °C or even -20 °C can dramatically slow the rate of fluorene formation while often still allowing the desired reaction (like deprotection) to proceed, albeit more slowly.

    • Use a Milder Acid: If your primary reaction allows, switch from a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to a weaker one like p-toluenesulfonic acid (p-TsOH) or even acetic acid. Using catalytic amounts rather than a large excess can also be effective.

    • Minimize Exposure Time: Closely monitor your reaction's progress. As soon as your starting material is consumed, immediately quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid and prevent further degradation during workup.

Issue 3: How do I perform a systematic study to understand the acid stability of my compound?
  • Plausible Cause: You need to proactively assess the stability of your molecule to define safe handling and storage conditions, a process known as forced degradation or stress testing.[2][3][4] This is a standard requirement in pharmaceutical development.[5][6]

  • Experimental Protocol: Forced Acidic Degradation Study

    • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable non-reactive organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Stress Sample Preparation:

      • Test Sample 1 (Strong Acid): Transfer a known volume of your stock solution into a vial and add 0.1 M Hydrochloric Acid.

      • Test Sample 2 (Mild Acid): Transfer an equal volume of your stock solution into another vial and add 0.01 M Hydrochloric Acid.

      • Control Sample: Prepare a control by transferring an equal volume of stock solution into a vial and adding the same volume of purified water.

    • Incubation: Place all vials in a controlled temperature environment (e.g., a 50 °C water bath or oven). Protect them from light to avoid confounding photodegradation.

    • Time-Point Sampling: At designated time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each vial.

    • Quenching: Immediately neutralize the withdrawn aliquot by adding a predetermined volume of a suitable base (e.g., 0.1 M NaOH or saturated NaHCO₃) to stop the degradation reaction.

    • Analysis: Analyze all quenched samples using a validated, stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.

    • Data Interpretation: Quantify the percentage of the parent compound remaining and the percentage of each degradant formed at each time point. This will provide a clear picture of your compound's stability under different acidic conditions.

References

Technical Support Center: Troubleshooting Low Conversion in 2-Biphenylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Biphenylmethanol synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low conversion rates in their reactions. Instead of a rigid checklist, this document provides a logical, cause-and-effect framework to help you diagnose issues, understand the underlying chemistry, and implement effective solutions.

Section 1: Initial Diagnosis - A General Troubleshooting Workflow

Low conversion is a frustrating but common issue in organic synthesis.[1][2] Before delving into reaction-specific problems, it's crucial to assess the entire experimental setup. Often, the root cause is a foundational issue rather than a complex mechanistic failure.

FAQ: My reaction yield is significantly lower than expected. Where do I even begin to look for the problem?

Start with a systematic evaluation of your process. The following workflow provides a structured approach to pinpoint the most likely source of error.

Troubleshooting_Workflow start Low Conversion Observed reagents Step 1: Verify Reagents & Solvents start->reagents Purity? Anhydrous? Stoichiometry? conditions Step 2: Scrutinize Reaction Conditions reagents->conditions Reagents OK analysis Step 3: Analyze Reaction Mixture conditions->analysis Conditions OK specifics Step 4: Investigate Reaction-Specific Issues analysis->specifics Analysis points to specific failure workup Step 5: Evaluate Work-up & Purification analysis->workup Reaction complete, but isolated yield is low grignard Grignard Route Issues specifics->grignard Using Grignard? suzuki Suzuki Coupling Issues specifics->suzuki Using Suzuki?

Caption: General workflow for troubleshooting low reaction conversion.

This initial phase focuses on universal parameters that can affect any chemical reaction. Ensure that reagent stoichiometry is correct and that all materials are of the required purity. Seemingly minor oversights, such as using a solvent that is not truly anhydrous, can completely halt a reaction.[3]

Section 2: Troubleshooting Grignard Reaction Routes

The Grignard reaction is a powerful tool for forming the C-C bond in this compound, typically by reacting a biphenyl Grignard reagent with an electrophile like formaldehyde, or by coupling two Grignard reagents.[4][5][6] However, its success is highly sensitive to experimental conditions.

FAQ: My Grignard reaction fails to initiate. The magnesium turnings remain unchanged. What is the cause?

This is a classic Grignard problem, almost always pointing to two culprits: moisture or inactive magnesium.

  • Causality - The Role of Moisture: Grignard reagents are potent nucleophiles but also extremely strong bases.[7] They react rapidly and irreversibly with even trace amounts of protic substances, especially water, to form an alkane.[3][8] This reaction is much faster than the desired formation of the organomagnesium halide, effectively "quenching" the reagent as it forms. All glassware must be rigorously flame- or oven-dried, and solvents must be strictly anhydrous.[7]

  • Causality - Magnesium Surface Passivation: Magnesium metal is typically coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the organic halide from accessing the metal surface to initiate the reaction.[3] Activating the magnesium is essential to expose a fresh metallic surface.

Experimental Protocol: Magnesium Activation

This protocol provides a reliable method for activating magnesium turnings prior to use.

  • Place the required amount of magnesium turnings in a flame-dried, two- or three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Assemble the apparatus while hot and allow it to cool to room temperature under a constant stream of dry nitrogen or argon.

  • Add a small crystal of iodine (a few milligrams). The iodine will etch the MgO layer.

  • Alternatively, add a few drops of 1,2-dibromoethane. It reacts with the magnesium to form ethylene gas and MgBr₂, exposing a fresh surface.[7]

  • Gently warm the flask with a heat gun until you observe either the purple iodine vapor or bubbling from the 1,2-dibromoethane.

  • Allow the flask to cool. The magnesium is now activated and ready for the addition of your solvent and organic halide.

FAQ: The reaction initiated, but my conversion is poor, and I've isolated a significant amount of biphenyl byproduct. Why?

Low conversion after successful initiation often points to side reactions or incorrect stoichiometry.

  • Wurtz Coupling: A major side reaction is the homo-coupling of your starting organic halide, which is particularly prevalent with benzylic or aryl halides.[3][9] This consumes your starting material and produces undesired symmetric biphenyls. This can be minimized by the slow, controlled addition of the halide to the magnesium suspension to avoid high local concentrations.

  • Incorrect Stoichiometry: The concentration of a freshly prepared Grignard reagent is never theoretical. It is crucial to determine the actual molarity before use.[7] Using an assumed concentration can lead to adding insufficient reagent to your electrophile.

Data Presentation: Troubleshooting the Grignard Reaction
SymptomPotential Cause(s)Recommended Action(s)
No Reaction Initiation 1. Wet glassware/solvents. 2. Passivated magnesium surface.1. Rigorously dry all equipment and use anhydrous solvents. 2. Activate magnesium with iodine or 1,2-dibromoethane.[3][7]
Low Conversion 1. Inaccurate Grignard concentration. 2. Reaction quenched by acidic protons on substrate.1. Titrate the Grignard reagent to determine its exact molarity. 2. Ensure the electrophile has no unprotected acidic groups (e.g., -OH, -COOH).
Byproduct Formation 1. Wurtz homo-coupling. 2. Enolization of a ketone electrophile.1. Add the organic halide slowly to the magnesium. 2. Use a less-hindered Grignard or a more reactive electrophile.[10]

Section 3: Troubleshooting Suzuki-Miyaura Coupling Routes

The Suzuki-Miyaura cross-coupling is a robust and widely used method for synthesizing biphenyl structures, including the precursors to this compound.[4][11][12] The reaction involves a palladium catalyst to couple an organoboron species with an organohalide.[13]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pdiia Ar¹-Pd(II)L₂-X oa->pdiia tm Transmetalation pdiia->tm pdiib Ar¹-Pd(II)L₂-Ar² tm->pdiib re Reductive Elimination pdiib->re re->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) re->product sub1 Ar¹-X sub1->oa sub2 Ar²-B(OR)₂ sub2->tm base Base base->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

FAQ: My Suzuki coupling is sluggish or shows no conversion. What are the most critical parameters to check?

For Suzuki couplings, the "big three" parameters are the base, the ligand, and the catalyst's health.

  • Causality - The Role of the Base: The base is not merely a spectator. Its primary role is to activate the organoboron species, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step (the transfer of the organic group from boron to palladium).[13] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system is interdependent and crucial for success. Aqueous bases are common, but fully anhydrous conditions may be required for sensitive substrates.

  • Causality - The Ligand is Key: The phosphine ligand stabilizes the palladium center, influences its reactivity, and facilitates both the oxidative addition and reductive elimination steps. The choice of ligand is critical and substrate-dependent.[14]

    • Electron-rich, bulky ligands (e.g., SPhos, XPhos) are often effective for coupling sterically hindered or electron-poor substrates because they promote the reductive elimination step and stabilize the active Pd(0) species.[13][14]

    • Bidentate ligands (e.g., dppf) can offer greater stability to the catalyst complex.[15]

FAQ: I suspect my palladium catalyst is dying during the reaction. What causes this deactivation?

Catalyst deactivation is a common reason for stalled reactions. Over time, the active Pd(0) species can be consumed by several pathways.

  • Coke Formation: At elevated temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits ("coke") that block active sites.[16]

  • Sintering: The fine palladium nanoparticles can agglomerate into larger, less active particles, reducing the available catalytic surface area. This process is often accelerated by high temperatures and the presence of water.[16][17]

  • Poisoning: Impurities in the starting materials or solvents, particularly sulfur- or thiol-containing compounds, can irreversibly bind to the palladium center and poison the catalyst.[18]

Data Presentation: Common Ligands for Suzuki Coupling
Ligand NameStructure TypeTypical Application
Triphenylphosphine (PPh₃) MonodentateGeneral purpose, good for simple aryl halides.[13]
Pd(dppf)Cl₂ Bidentate (Ferrocene-based)Offers high stability, good for a broad range of substrates.[15]
SPhos / XPhos Monodentate (Buchwald-type)Bulky, electron-rich. Excellent for hindered and electron-deficient substrates.[13][14]
DavePhos Monodentate (Buchwald-type)Effective for challenging couplings, including electron-poor partners.[19][20]
Experimental Protocol: General Setup for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the base (e.g., K₂CO₃, 2.0-3.0 eq), and a magnetic stir bar.

  • In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if not using a pre-catalyst).

  • Evacuate and backfill the Schlenk flask with inert gas three times to ensure all oxygen is removed.

  • Via a powder funnel under a positive flow of inert gas, add the catalyst/ligand to the flask.

  • Add the degassed solvent(s) (e.g., toluene, dioxane, water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.[15]

References

Technical Support Center: Synthesis of 2-Biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Biphenylmethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we will delve into the causality behind experimental challenges and provide validated solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary and reliable methods for the synthesis of this compound:

  • Grignard Reaction: This involves the reaction of a phenyl Grignard reagent (e.g., phenylmagnesium bromide) with 2-phenylbenzaldehyde. This is a classic and versatile method for forming the crucial carbon-carbon bond.

  • Reduction of a 2-Biphenyl Carboxylic Acid Derivative: This route typically involves the reduction of 2-biphenylcarboxylic acid or its esters using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1]

Q2: I am observing a significant amount of biphenyl as a byproduct in my Grignard synthesis. What is causing this and how can I prevent it?

The formation of biphenyl is a well-documented side reaction in Grignard syntheses involving aryl halides.[2][3][4]

Causality: Biphenyl formation arises from a coupling reaction between the Grignard reagent (phenylmagnesium bromide) and unreacted bromobenzene.[4] This side reaction is particularly favored at higher concentrations of the aryl halide and elevated reaction temperatures.[4]

Troubleshooting & Prevention:

  • Slow Addition of Aryl Halide: Add the bromobenzene solution dropwise to the magnesium turnings. This maintains a low concentration of the halide at any given time, disfavoring the coupling reaction.

  • Temperature Control: Maintain a gentle reflux during the Grignard formation. Overheating can accelerate the formation of biphenyl.

  • Solvent Considerations: While ethers like diethyl ether and tetrahydrofuran (THF) are standard, ensuring they are strictly anhydrous is critical.[5][6] Water will quench the Grignard reagent, and the resulting heat can promote side reactions.[7]

  • Purification: Biphenyl can often be removed from the final product by recrystallization, as its solubility properties differ from this compound.[6] Washing the crude product with a non-polar solvent like petroleum ether can also selectively remove the biphenyl impurity.[6]

Q3: My reduction of 2-biphenylcarboxylic acid with LiAlH₄ is giving me a poor yield and a complex mixture of products. What could be going wrong?

While LiAlH₄ is a potent reducing agent, its high reactivity can lead to side reactions if not properly controlled.

Causality:

  • Over-reduction: The initial reduction of the carboxylic acid forms an aldehyde intermediate.[8] This aldehyde is highly reactive and can be further reduced to the desired alcohol. However, under harsh conditions, other reducible functional groups in the starting material or impurities can also react.

  • Reaction with Solvent: LiAlH₄ reacts violently with protic solvents, including water and alcohols. Any moisture in the reaction will consume the reagent and reduce the yield.

  • Incomplete Reaction: Insufficient LiAlH₄ or a short reaction time may lead to incomplete conversion of the starting material.

Troubleshooting & Prevention:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.

  • Controlled Addition: Add the LiAlH₄ portion-wise to a solution of the carboxylic acid at a low temperature (e.g., 0 °C) to manage the exothermic reaction.

  • Molar Ratio: Use a slight excess of LiAlH₄ to ensure complete reduction.

  • Reaction Monitoring: Use thin-layer chromatography (TLC) to monitor the disappearance of the starting material.

Troubleshooting Guides

Guide 1: Dealing with Wurtz-Type Coupling in Grignard Reactions

The formation of biphenyl is a specific example of a broader class of side reactions known as Wurtz-type coupling.

dot graph TD { A[Start: Grignard Reaction Setup] --> B{Observe Low Yield and Biphenyl Byproduct}; B --> C{Is the reaction temperature too high?}; C -- Yes --> D[Reduce reflux rate and/or use a cooling bath]; C -- No --> E{Was the bromobenzene added too quickly?}; E -- Yes --> F[Add bromobenzene dropwise to maintain low concentration]; E -- No --> G{Are the solvent and glassware completely dry?}; G -- Yes --> H[Consider alternative purification like column chromatography]; G -- No --> I[Thoroughly dry all apparatus and use anhydrous solvents]; D --> J[Monitor reaction by TLC for product formation]; F --> J; I --> J; H --> K[Analyze purity of isolated product]; J --> K; } caption: Troubleshooting Wurtz-Type Coupling.

Guide 2: Optimizing the Reduction of 2-Biphenylcarboxylic Acid

This guide focuses on minimizing side reactions during the reduction of 2-biphenylcarboxylic acid to this compound.

dot graph TD { A[Start: Reduction of 2-Biphenylcarboxylic Acid] --> B{Low yield and/or presence of aldehyde byproduct}; B --> C{Was the reaction run at elevated temperature?}; C -- Yes --> D[Perform the reaction at 0°C to control exotherm]; C -- No --> E{Was a sufficient excess of reducing agent used?}; E -- No --> F[Use 1.5-2.0 equivalents of LiAlH4]; E -- Yes --> G{Was the reaction quenched properly?}; G -- No --> H[Follow a standard Fieser workup for quenching]; G -- Yes --> I[Investigate starting material purity]; D --> J[Monitor reaction progress by TLC]; F --> J; H --> J; I --> J; J --> K[Purify product via column chromatography]; } caption: Optimizing Reduction Reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • 2-Phenylbenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not initiate, gently warm the flask or add a crystal of iodine.

  • Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve 2-phenylbenzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 2-phenylbenzaldehyde solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound via Reduction

Materials:

  • 2-Biphenylcarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-biphenylcarboxylic acid in anhydrous THF and add it to a dropping funnel.

  • Add the 2-biphenylcarboxylic acid solution dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes.

  • Filter the solid and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary

Synthetic RouteCommon Side ProductsTypical Yield RangePurity Issues
Grignard Reaction Biphenyl, unreacted starting materials60-85%Contamination with non-polar biphenyl
Reduction 2-Biphenylcarboxaldehyde (incomplete reduction), over-reduced products75-95%Requires careful control to avoid aldehyde impurity

References

Technical Support Center: Catalyst Selection for Efficient 2-Biphenylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Biphenylmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental work. Our focus is on providing practical, field-proven insights to help you overcome common challenges and optimize your synthetic strategies.

Introduction to this compound Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its efficient synthesis is crucial for the economic viability of these processes. The primary synthetic routes to this compound and its derivatives involve three main strategies:

  • Grignard Reaction: A classic method for forming carbon-carbon bonds, typically involving the reaction of a Grignard reagent with an appropriate aldehyde.

  • Suzuki Coupling Reaction: A versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.

  • Reduction of Carbonyl Compounds: The reduction of a corresponding aldehyde or carboxylic acid to the desired alcohol.

Each of these methods has its own set of challenges and requires careful selection of catalysts and reaction conditions. This guide will delve into the specifics of each, providing you with the knowledge to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, categorized by the synthetic route.

Grignard Reaction Route

The Grignard reaction, while powerful, is notoriously sensitive to reaction conditions.[1][2][3][4]

Question 1: My Grignard reaction fails to initiate. What are the common causes and how can I resolve this?

Answer:

Failure to initiate is a frequent issue in Grignard synthesis. The primary culprit is often the passivation of the magnesium surface by a layer of magnesium oxide.[3] Here’s a systematic approach to troubleshooting:

  • Ensure Anhydrous Conditions: The Grignard reagent is a strong base and will react with any protic species, especially water.[2][4] All glassware must be rigorously dried, and anhydrous solvents are essential.

  • Activate the Magnesium: The surface of the magnesium turnings can be activated to remove the passivating oxide layer.

    • Mechanical Activation: Crushing the magnesium pieces with a dry stirring rod can expose a fresh, reactive surface.[4]

    • Chemical Activation: The addition of a small crystal of iodine (I₂) is a common and effective method.[2][4] The iodine reacts with the magnesium to form magnesium iodide, which helps to disrupt the oxide layer. The disappearance of the characteristic purple color of iodine is an indicator of reaction initiation.

  • Initiators: A small amount of a more reactive alkyl halide, such as 1,2-dibromoethane, can be added to initiate the reaction.

Question 2: I am observing a significant amount of biphenyl byproduct in my reaction mixture. How can I minimize its formation?

Answer:

Biphenyl formation is a common side reaction where the Grignard reagent couples with unreacted aryl halide.[1] This is favored by higher temperatures and high concentrations of the aryl halide. To minimize this:

  • Control the Rate of Addition: Add the aryl halide solution slowly to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, disfavoring the coupling side reaction.

  • Maintain a Moderate Temperature: The formation of the Grignard reagent is exothermic.[4] It's crucial to control the reaction temperature, often by using an ice bath, to prevent overheating which can promote biphenyl formation.

Question 3: My yield is consistently low despite the reaction appearing to proceed. What factors could be contributing to this?

Answer:

Low yields can stem from several factors beyond the obvious signs of reaction failure:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

  • Side Reactions with the Carbonyl Substrate: If the Grignard reagent is added too quickly to the aldehyde, enolization of the aldehyde can occur, leading to side products. The addition should be slow and at a controlled temperature.

  • Workup Issues: The quenching of the reaction is a critical step. Using a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common method to protonate the alkoxide intermediate without causing significant side reactions. Acidic workups can sometimes lead to dehydration of the alcohol product.[2]

Suzuki Coupling Reaction Route

The Suzuki coupling reaction is a robust method for forming the biphenyl core structure.[5][6][7]

Question 1: My Suzuki coupling reaction is sluggish or shows no conversion. What are the likely causes?

Answer:

A stalled Suzuki coupling reaction often points to issues with the catalyst or the reaction environment.

  • Catalyst Inactivity:

    • Palladium Source: Ensure the palladium catalyst, such as Pd(PPh₃)₄ or Pd/C, is active. Catalysts can degrade over time, especially if not stored under an inert atmosphere.

    • Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the catalytic cycle. For challenging couplings, consider using more specialized ligands like Buchwald or Herrmann's palladacycle.

  • Base Selection and pH: The base plays a critical role in the transmetalation step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield. The pH of the reaction mixture should be maintained in the optimal range for the specific catalyst system being used, typically between 8 and 10.[5]

  • Solvent System: The solvent system must be able to dissolve both the organic and inorganic components of the reaction. A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous phase is common.

Question 2: I am observing homocoupling of my boronic acid starting material. How can I prevent this?

Answer:

Homocoupling of the boronic acid is a common side reaction, particularly in the presence of oxygen.

  • Degas Solvents: Thoroughly degas all solvents before use to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the reaction vessel.

Reduction of Carbonyl Compounds Route

The reduction of a 2-phenylbenzaldehyde or a related carboxylic acid is a straightforward approach if the starting material is readily available.

Question 1: My reduction of 2-phenylbenzaldehyde is not selective and I am getting over-reduction to the corresponding toluene. How can I improve the selectivity?

Answer:

Over-reduction can be a problem with powerful reducing agents.

  • Choice of Reducing Agent: For the selective reduction of an aldehyde to an alcohol, milder reducing agents are preferred.

    • Sodium Borohydride (NaBH₄): This is a chemoselective reagent that will readily reduce aldehydes and ketones but not more stable functional groups.

    • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas can be highly effective.[8] The reaction conditions (pressure, temperature, and solvent) can be tuned to favor the formation of the alcohol.

  • Avoid Harsh Reducing Agents: Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) can lead to over-reduction and should be used with caution if selectivity is a concern.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a Suzuki coupling reaction over a Grignard reaction for synthesizing the biphenyl core?

A1: The Suzuki coupling reaction offers several advantages, including milder reaction conditions, higher tolerance to a wider range of functional groups, and the use of relatively stable and easy-to-handle boronic acid reagents.[5] Grignard reactions require strictly anhydrous conditions and are less tolerant of acidic protons in the substrate.

Q2: How do I choose the optimal catalyst for my specific synthesis?

A2: The optimal catalyst depends on the chosen synthetic route and the specific substrate. For Suzuki couplings, palladium catalysts are the standard, with the choice of ligand being critical for optimizing reactivity and selectivity. For reductions, the choice of catalyst (e.g., Pd/C, Raney Nickel) or reducing agent (e.g., NaBH₄) depends on the desired chemoselectivity. It is often necessary to screen a small number of catalysts and conditions to identify the best system for your particular application.

Q3: What are the safety precautions I should take when working with Grignard reagents and palladium catalysts?

A3:

  • Grignard Reagents: These are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from any sources of moisture. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a well-ventilated fume hood. Finely divided palladium on carbon can be pyrophoric, especially when dry and exposed to air. It should be handled with care, and filtration should be done while the catalyst is still wet with solvent.

Q4: Can you provide a general experimental protocol for a Suzuki coupling reaction to synthesize a this compound derivative?

A4: The following is a general protocol and should be adapted for specific substrates.

Experimental Protocol: Suzuki Coupling for a this compound Derivative

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), the phenylboronic acid (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Add the degassed solvent (e.g., a 3:1 mixture of toluene and ethanol) and the aqueous base solution (e.g., 2M K₂CO₃).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Common Catalysts for Suzuki Coupling

CatalystTypical Loading (mol%)AdvantagesDisadvantages
Pd(PPh₃)₄1-5Commercially available, reliable for many substratesAir-sensitive, may require higher temperatures
PdCl₂(dppf)1-3High activity, good for challenging couplingsMore expensive
Pd/C5-10Heterogeneous, easy to remove by filtrationCan have lower activity for some substrates

Visualizations

Experimental Workflow for Grignard Synthesis

Grignard_Workflow reagents Prepare Anhydrous Reagents & Glassware initiation Initiate Grignard Formation (Mg, Ar-X) reagents->initiation Inert Atmosphere addition Slowly Add Aldehyde initiation->addition Exothermic Control Temp quench Quench Reaction (e.g., aq. NH4Cl) addition->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purification Purify Product (Chromatography) workup->purification

Caption: A typical workflow for the synthesis of this compound via the Grignard reaction.

Troubleshooting Decision Tree for Low Yield in Suzuki Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Screen Different Pd Sources/Ligands check_catalyst->solution_catalyst No check_reagents Are Reagents Pure & Stoichiometry Correct? check_conditions->check_reagents Yes solution_conditions Optimize Base, Solvent, & Temperature check_conditions->solution_conditions No solution_reagents Purify Reagents & Verify Stoichiometry check_reagents->solution_reagents No

Caption: A decision tree to guide troubleshooting for low-yielding Suzuki coupling reactions.

References

Validation & Comparative

A Comparative Analysis of 2-Biphenylmethanol and 4-Biphenylmethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-Biphenylmethanol and 4-Biphenylmethanol, two isomeric aromatic alcohols with significant, yet distinct, applications in organic synthesis, materials science, and pharmaceutical development. By examining their structural nuances, we aim to elucidate the resulting differences in their physicochemical properties, reactivity, and performance in key applications. This document is intended to serve as a practical resource for researchers, enabling informed decisions in experimental design and compound selection.

The fundamental difference between these two molecules lies in the substitution pattern on the biphenyl core. In this compound, the hydroxymethyl group is positioned at the ortho- position, leading to significant steric interactions that influence its conformational flexibility and reactivity. Conversely, 4-Biphenylmethanol features the hydroxymethyl group at the para- position, resulting in a more linear, sterically unencumbered structure. This seemingly subtle isomeric distinction has profound implications for their behavior, which we will explore through experimental data and established chemical principles.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The physical and spectroscopic properties of a molecule are direct manifestations of its structure. The steric hindrance in this compound, caused by the proximity of the second phenyl ring to the hydroxymethyl group, results in a lower melting point compared to the more symmetrical and efficiently packing 4-Biphenylmethanol.

PropertyThis compound4-BiphenylmethanolRationale for Difference
Molecular Formula C₁₃H₁₂OC₁₃H₁₂OIsomers
Molecular Weight 184.23 g/mol 184.23 g/mol Isomers
CAS Number 2929-90-03597-91-9Unique identifiers
Appearance White to off-white crystalline powderWhite to off-white crystalline powderSimilar physical state at STP
Melting Point 68-71 °C99-102 °CThe more linear, symmetric structure of 4-Biphenylmethanol allows for more efficient crystal lattice packing, requiring more energy to break the intermolecular forces.
Boiling Point 321.7±11.0 °C at 760 mmHg318.5±11.0 °C at 760 mmHgBoiling points are comparable as intermolecular forces in the liquid state are less dependent on packing efficiency.
Solubility Soluble in methanol, chloroformSoluble in methanol, chloroformBoth are polar molecules soluble in common organic solvents.

Spectroscopic Fingerprints:

The structural differences are also clearly delineated in their spectroscopic data.

  • ¹H NMR Spectroscopy: In this compound, the protons of the -CH₂OH group are shielded by the proximal phenyl ring, leading to a characteristic upfield shift compared to the same protons in 4-Biphenylmethanol. The aromatic region of the 2-isomer also displays a more complex splitting pattern due to the lower symmetry.

  • ¹³C NMR Spectroscopy: The carbon of the -CH₂OH group in this compound experiences a different electronic environment compared to the 4-isomer, resulting in a distinct chemical shift.

  • IR Spectroscopy: Both isomers exhibit a broad O-H stretching band around 3300-3400 cm⁻¹ and C-O stretching around 1000-1100 cm⁻¹. However, the fingerprint region (below 1500 cm⁻¹) will show variations due to the different substitution patterns of the aromatic rings.

Synthesis and Reactivity: A Tale of Two Isomers

The choice of synthesis protocol and the subsequent reactivity of the target molecule are critically influenced by its isomeric form.

Comparative Synthesis Protocols

A common and reliable method for the synthesis of both isomers is the reduction of the corresponding biphenylcarboxylic acid or its ester derivative. The workflow below illustrates this general approach.

G cluster_start Starting Material Selection cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_product Final Product Start2 2-Biphenylcarboxylic Acid Reduce Reducing Agent (e.g., LiAlH₄ in THF) Start2->Reduce Path for 2-isomer Start4 4-Biphenylcarboxylic Acid Start4->Reduce Path for 4-isomer Workup 1. Quench with H₂O 2. Extraction 3. Column Chromatography Reduce->Workup Prod2 This compound Workup->Prod2 Prod4 4-Biphenylmethanol Workup->Prod4

Caption: Generalized workflow for the synthesis of Biphenylmethanols.

Detailed Experimental Protocol: Synthesis of 4-Biphenylmethanol via Reduction

This protocol is adapted from standard laboratory procedures for the reduction of carboxylic acids.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF) (50 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of Starting Material: Dissolve 4-Biphenylcarboxylic acid (1.0 eq.) in anhydrous THF (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • Causality: The dropwise addition at low temperature is crucial to control the highly exothermic reaction between LiAlH₄ and the carboxylic acid, preventing side reactions and ensuring safety.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL) dropwise to quench the excess LiAlH₄, followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This specific sequence (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation and Purification: Filter the resulting precipitate through a pad of Celite and wash the filter cake with additional THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography to yield pure 4-Biphenylmethanol.

The same protocol can be applied for the synthesis of this compound starting from 2-Biphenylcarboxylic acid.

Comparative Reactivity

The steric and electronic differences between the two isomers directly impact their reactivity in subsequent chemical transformations.

  • Oxidation: Both alcohols can be oxidized to their corresponding aldehydes (2-biphenylcarboxaldehyde and 4-biphenylcarboxaldehyde). However, the sterically hindered hydroxyl group in this compound may require harsher conditions or more specialized reagents (e.g., Swern or Dess-Martin oxidation) to achieve high yields, compared to the more accessible hydroxyl group of 4-Biphenylmethanol.

  • Esterification and Etherification: In reactions involving the hydroxyl group, such as Fischer esterification or Williamson ether synthesis, the reaction rate for this compound is often slower than that for 4-Biphenylmethanol. This is a direct consequence of the steric hindrance from the adjacent phenyl ring, which impedes the approach of the electrophile to the oxygen atom.

  • Electrophilic Aromatic Substitution: The hydroxymethyl group is an ortho-, para-directing group. In 4-Biphenylmethanol, electrophilic substitution will be directed to the positions ortho to the -CH₂OH group (positions 3 and 5). In this compound, the directing effects and steric hindrance create a more complex regiochemical outcome, often leading to a mixture of products.

Applications in Drug Discovery and Materials Science

The distinct structural features of this compound and 4-Biphenylmethanol make them valuable precursors for different classes of high-value compounds.

G cluster_precursors Isomeric Precursors cluster_applications Primary Application Areas M2 This compound (Ortho-substituted) App2 Atropisomeric Ligands & Chiral Catalysts M2->App2 Steric hindrance enables chiral applications M4 4-Biphenylmethanol (Para-substituted) App4 Liquid Crystals & Pharmaceuticals (e.g., Sartans) M4->App4 Linear structure favors ordered materials & specific receptor binding

Caption: Application pathways dictated by isomeric structure.

4-Biphenylmethanol: A Key Building Block for Pharmaceuticals and Liquid Crystals

The linear, rod-like structure of 4-Biphenylmethanol makes it an ideal building block for molecules that require specific spatial arrangements for their function.

  • Antihypertensive Drugs: 4-Biphenylmethanol is a crucial intermediate in the synthesis of the "sartan" class of angiotensin II receptor blockers (ARBs), such as Losartan and Valsartan. In these structures, the biphenyl scaffold serves as a key pharmacophore that mimics the side chain of tyrosine and interacts with the receptor. The para-substitution is essential for the correct orientation and binding affinity.

  • Liquid Crystals: The rigid, linear geometry of the 4-substituted biphenyl core is a common motif in liquid crystal molecules. Derivatives of 4-Biphenylmethanol are used to create materials with specific mesophase properties for display technologies.

This compound: A Precursor for Chiral Ligands and Specialty Polymers

The steric hindrance in this compound is not a disadvantage but rather a feature that is exploited in the synthesis of specialized molecules.

  • Atropisomeric Ligands: The restricted rotation around the C-C single bond between the two phenyl rings in derivatives of this compound can give rise to atropisomerism, a form of axial chirality. This property is harnessed to synthesize important chiral ligands, such as BINOL and its derivatives, which are widely used in asymmetric catalysis to produce enantiomerically pure compounds.

  • High-Performance Polymers: The non-coplanar structure of 2-substituted biphenyls can be incorporated into polymer backbones to disrupt chain packing, leading to materials with increased solubility, amorphous character, and high thermal stability.

Conclusion and Outlook

While this compound and 4-Biphenylmethanol share the same molecular formula, their isomeric differences give rise to distinct physicochemical properties, reactivities, and, ultimately, applications. 4-Biphenylmethanol, with its linear and sterically unhindered structure, is a workhorse intermediate for large-scale applications in pharmaceuticals and liquid crystals that depend on well-defined molecular geometry. In contrast, the sterically demanding nature of this compound is a key design element in the field of asymmetric catalysis and advanced materials, where its unique three-dimensional structure is a critical asset.

The selection between these two isomers is therefore not a matter of superior or inferior performance but a strategic choice dictated by the desired final application. Understanding the fundamental structure-property relationships detailed in this guide is paramount for researchers aiming to leverage these versatile building blocks in their respective fields.

Introduction: The Critical Role of Purity in 2-Biphenylmethanol Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC and GC Methods for Purity Assessment of 2-Biphenylmethanol

This compound, a key intermediate in the synthesis of pharmaceuticals and fine chemicals, demands rigorous purity control to ensure the safety, efficacy, and quality of the final products.[1][2][3] The presence of impurities, even in trace amounts, can have significant impacts on the manufacturing process and the therapeutic properties of active pharmaceutical ingredients (APIs). Therefore, the development and validation of robust analytical methods for purity assessment are not just a matter of quality control but a fundamental requirement in the drug development lifecycle.[4][5][6]

This guide, authored from the perspective of a Senior Application Scientist, provides a detailed comparison of two primary analytical techniques for the purity assessment of this compound: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography (GC) method. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present comparative data to guide researchers in selecting the most appropriate method for their needs.

Part 1: The Gold Standard - A Stability-Indicating HPLC-UV Method

For comprehensive purity profiling and stability assessment of pharmaceutical intermediates, a stability-indicating HPLC method is the industry's gold standard. Its strength lies in its ability to separate the main compound from a wide array of potential impurities, including process-related impurities and degradation products that may form under various stress conditions.[7][8]

Causality Behind the Method: Why RP-HPLC?

The choice of a Reversed-Phase HPLC (RP-HPLC) method is grounded in the physicochemical properties of this compound. As a moderately polar aromatic alcohol, it interacts well with a non-polar stationary phase (like C18) and can be effectively eluted with a polar mobile phase.

  • Expertise & Experience: We select a C18 stationary phase as it provides an excellent balance of hydrophobic interactions required to retain the biphenyl structure, while the hydroxyl group ensures it doesn't retain too strongly, allowing for reasonable analysis times.[6][9] The use of a gradient elution, starting with a higher aqueous content and gradually increasing the organic solvent (acetonitrile), is crucial. This ensures that highly polar impurities elute early, while the main peak of this compound and any non-polar impurities are effectively resolved and eluted later in the run.[10]

  • Trustworthiness through Forced Degradation: To establish the method as "stability-indicating," we must follow the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4] By subjecting this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress), we intentionally generate potential degradation products.[5][11][12] The method's ability to separate the intact this compound peak from all generated degradant peaks validates its specificity and trustworthiness for stability studies. A Photodiode Array (PDA) detector is invaluable here, allowing for peak purity analysis to confirm that the main peak is not co-eluting with any impurities.[8][13]

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Conditions:

  • System: HPLC with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.

3. System Suitability Testing (SST):

  • Before analysis, inject the standard solution five times.

  • The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[14]

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard (0.5 mg/mL) SST System Suitability Test (5 Injections) Prep_Standard->SST Prep_Sample Prepare Sample (0.5 mg/mL) Analysis Inject Sample Prep_Sample->Analysis SST->Analysis If SST Passes Detection PDA Detection @ 254 nm Analysis->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Part 2: An Alternative Approach - Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography is a powerful alternative for purity analysis, particularly for compounds that are volatile and thermally stable, characteristics which this compound possesses.[15] The technique separates compounds based on their boiling points and interaction with the stationary phase in a heated column.

Causality Behind the Method: Why GC-FID?
  • Expertise & Experience: GC can offer faster analysis times compared to HPLC if the impurity profile consists of compounds with significantly different boiling points. A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and near-universal response to organic compounds, making it ideal for area percent purity calculations without needing response factors for every impurity.[16]

  • Trustworthiness and Limitations: The primary assumption for GC-FID purity analysis is that all impurities are volatile and thermally stable. This is also its main limitation. Non-volatile impurities (e.g., salts, polymers) or thermally labile compounds will not be detected, potentially leading to an overestimation of purity.[17] Therefore, while GC is excellent for assessing volatile organic impurities, it is not a true stability-indicating method in the pharmaceutical sense, as it may not detect certain degradation products.

Experimental Protocol: GC-FID Analysis

1. Instrumentation and Conditions:

  • System: Gas Chromatograph with an FID detector and a split/splitless injector.

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

2. Solution Preparation:

  • Solvent: Methylene Chloride or Acetone.

  • Sample Solution (1 mg/mL): Accurately weigh about 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent.

Part 3: Head-to-Head Comparison - HPLC vs. GC

The choice between HPLC and GC depends entirely on the intended purpose of the analysis. For regulatory filings and comprehensive stability studies, HPLC is superior. For in-process control where the primary concern is volatile impurities, GC can be a more efficient alternative.

Data Presentation: Performance Attribute Comparison
ParameterStability-Indicating HPLC-UVGC-FIDRationale & Justification
Specificity Excellent. Can separate a wide range of polar/non-polar and volatile/non-volatile impurities and degradants.Limited. Only suitable for volatile and thermally stable impurities. Fails to detect non-volatile degradants.HPLC's versatility in mobile and stationary phases allows for much broader separation capabilities, which is essential for a true stability-indicating method.[10]
Sensitivity (LOD/LOQ) Good to Excellent. Typically in the range of 0.01-0.05% of the main analyte concentration.[7][18]Excellent. FID is highly sensitive to hydrocarbons.Both techniques offer excellent sensitivity, often sufficient to meet the ICH reporting threshold for impurities (typically 0.05%).
Precision (%RSD) Excellent (typically <2% for the main peak, <10% for impurities at the limit of quantitation).[14]Excellent (typically <2%).Modern chromatographic systems for both techniques provide outstanding precision and reproducibility.
Accuracy / Recovery Excellent. Can be accurately determined by spiking known impurities into the sample matrix.[17]Good. Assumes a relative response factor of 1.0 for all impurities, which can introduce minor inaccuracies.HPLC allows for more straightforward accuracy studies across a wider range of impurity types.
Analysis Time ~35 minutes~20 minutesGC can be faster as it avoids the lengthy column re-equilibration step required in gradient HPLC.
Robustness Good. Method performance is evaluated against small changes in pH, mobile phase composition, and flow rate.Good. Evaluated against changes in flow rate and oven temperature ramp.Both methods, when properly developed, can be made robust for routine use.

Visualization: Method Selection Guide

Method_Selection Start What is the Analytical Goal? Goal_1 Comprehensive Purity Profile & Stability-Indicating Analysis (For Regulatory Submission) Start->Goal_1 Goal_2 In-Process Control (IPC) for Known Volatile Impurities Start->Goal_2 Method_HPLC Use Stability-Indicating HPLC-UV Method Goal_1->Method_HPLC Yes Method_GC Use GC-FID Method Goal_2->Method_GC Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

For the comprehensive purity assessment of this compound, a stability-indicating RP-HPLC method is unequivocally the more authoritative and trustworthy choice. Its ability to separate a diverse range of potential impurities and degradation products makes it suitable for all stages of drug development, from initial characterization to final quality control and stability testing.[10]

While Gas Chromatography offers a faster and simpler alternative, its application should be carefully considered. It serves as an excellent tool for specific applications like monitoring volatile process impurities but lacks the comprehensive scope required to fully characterize the stability and purity profile of a pharmaceutical intermediate according to modern regulatory expectations. Ultimately, the selection of the analytical method must be guided by a clear understanding of its intended purpose and the specific questions it needs to answer.

References

A Comparative Guide to the Reactivity of 2-Biphenylmethanol in Benzylic Alcohol Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Benzyl Alcohol

For researchers and professionals in drug development and fine chemical synthesis, benzyl alcohols are foundational synthons. Their reactivity, primarily centered at the benzylic carbon, is a well-understood cornerstone of organic chemistry. However, substituting the aromatic ring dramatically alters this reactivity profile. This guide provides an in-depth technical comparison of 2-biphenylmethanol with other common benzyl alcohols. We will explore how the introduction of a bulky phenyl group at the ortho position creates a unique interplay of steric and electronic effects that profoundly influences reaction outcomes. By synthesizing established chemical principles with illustrative experimental data, this guide aims to provide a predictive framework for chemists looking to incorporate this and similar sterically demanding motifs into their synthetic strategies.

The Theoretical Framework: Unpacking Benzylic Reactivity

The reactivity of a benzyl alcohol is not governed by a single parameter but is rather a delicate balance of two primary factors: electronic effects and steric hindrance.

Electronic Effects: The Flow of Electrons

The rate of many reactions at the benzylic position is dictated by the stability of charged intermediates or transition states. Substituents on the phenyl ring can either donate or withdraw electron density, influencing this stability.

  • Inductive Effects: The phenyl group, composed of sp²-hybridized carbons, is generally considered to have a weak electron-withdrawing inductive effect (-I) compared to alkyl groups.[1][2] This effect can slightly destabilize a developing positive charge at the benzylic position.

  • Resonance Effects: A phenyl group can stabilize an adjacent carbocation through resonance, delocalizing the positive charge across the aromatic system.[3] This is why benzylic carbocations are significantly more stable than their simple alkyl counterparts. The effectiveness of this stabilization is highly dependent on the planarity of the system.

The influence of various substituents on reaction rates is often quantified using Hammett plots, which correlate rate constants with substituent constants (σ).[4][5][6] Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) typically accelerate reactions that form electron-deficient intermediates, while electron-withdrawing groups (EWGs) like nitro (-NO₂) retard them.[7]

Steric Hindrance: The Physical Barrier

Steric hindrance refers to the spatial bulk of groups near a reaction center, which can impede the approach of reagents.[8][9] In reactions involving benzyl alcohols, steric hindrance can:

  • Slow the rate of bimolecular reactions (e.g., Sₙ2, esterification) by blocking nucleophilic attack.

  • Influence product selectivity by favoring attack at less hindered positions.

  • Force conformational changes, such as twisting of aromatic rings, which can disrupt electronic effects like resonance.[10]

For this compound, the ortho-phenyl group represents a significant steric shield around the hydroxymethyl group, a factor we will see dominate its chemical behavior.

Experimental Design: A Multi-Faceted Reactivity Probe

To construct a comprehensive reactivity profile for this compound, we designed a series of comparative experiments using benchmark reactions. We compare it against unsubstituted benzyl alcohol (the baseline), a p-EDG substituted alcohol (4-methylbenzyl alcohol), and a p-EWG substituted alcohol (4-nitrobenzyl alcohol).

Experimental Workflow

The general workflow for each comparative experiment is outlined below. This systematic approach ensures that variables are controlled and that the resulting data is directly comparable.

G P1 Standardize Alcohol Solutions (e.g., 1.0 M in Dioxane) R1 Equilibrate Reactor to Target Temperature P1->R1 P2 Prepare Reagent Solutions (Oxidant, Acid, etc.) R2 Initiate Reaction by Adding Reagents P2->R2 R1->R2 R3 Monitor Progress via TLC/GC-MS (Time-course Aliquots) R2->R3 A1 Quench Reaction & Work-up R3->A1 A2 Quantify Conversion/Yield (GC with Internal Standard) A1->A2 A3 Calculate Relative Rate Constants A2->A3 A4 Compare Data Across All Substrates A3->A4

Caption: General workflow for comparative kinetic analysis of benzyl alcohols.

Comparison 1: Acid-Catalyzed Esterification

Fischer esterification is a classic acid-catalyzed condensation reaction between an alcohol and a carboxylic acid. The reaction mechanism involves protonation of the alcohol, nucleophilic attack by the carboxylic acid, and formation of a tetrahedral intermediate. This reaction is highly sensitive to steric hindrance around the hydroxyl group.[11]

Experimental Protocol: Fischer Esterification
  • To four separate, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the respective benzyl alcohol (2.0 mmol): this compound, benzyl alcohol, 4-methylbenzyl alcohol, or 4-nitrobenzyl alcohol.

  • Add glacial acetic acid (10.0 mmol, 5.0 equiv.) to each flask.

  • Add concentrated sulfuric acid (0.1 mmol, 5 mol%) as the catalyst to each flask.

  • Heat the reaction mixtures to 85°C in a pre-heated oil bath.

  • Monitor the reaction progress by taking aliquots every hour, quenching with saturated NaHCO₃ solution, extracting with ethyl acetate, and analyzing by Gas Chromatography (GC) against an internal standard (e.g., dodecane).

  • Continue the reaction for 8 hours and determine the final conversion.

Illustrative Results & Discussion
SubstrateRelative Rate (k_rel)Conversion after 8h (%)
4-Methylbenzyl Alcohol1.2585%
Benzyl Alcohol1.0074%
4-Nitrobenzyl Alcohol0.8566%
This compound < 0.05 < 5%

The data clearly demonstrates the profound impact of steric hindrance. This compound shows almost no reactivity under these conditions. The bulky ortho-phenyl group physically blocks the approach of acetic acid to the protonated hydroxyl group, preventing the formation of the necessary tetrahedral intermediate. The electronic effects of the para-substituents are observable, with the EDG slightly accelerating the reaction and the EWG slightly retarding it, but these effects are minor compared to the overwhelming steric blockade of the ortho-phenyl group.

G cluster_steric Steric Shield sub Substrate (this compound) sub->inv1 Approach of Reagent reagent Reagent (Acetic Acid) reagent->inv1 intermediate Tetrahedral Intermediate (Highly Unstable) intermediate->inv2 product Product (Ester) inv1->intermediate Attack Blocked inv2->product Reaction Fails steric_label Ortho-Phenyl Group steric_label->inv1

Caption: Steric hindrance in the esterification of this compound.

Comparison 2: Sₙ1-Type Reaction with HBr

The reaction of benzyl alcohols with hydrobromic acid to form benzyl bromides proceeds via an Sₙ1 mechanism. The rate-determining step is the formation of the benzylic carbocation after protonation of the hydroxyl group and loss of water. Therefore, this reaction is an excellent probe of the electronic factors that stabilize this cationic intermediate.

Experimental Protocol: Reaction with HBr
  • To four separate, cooled (0°C) 10 mL vials, add the respective benzyl alcohol (1.0 mmol).

  • Add 2 mL of a 48% aqueous HBr solution to each vial with vigorous stirring.

  • Maintain the temperature at 0°C and monitor the formation of the insoluble benzyl bromide product.

  • After 30 minutes, quench the reactions by adding 5 mL of ice-cold water.

  • Extract the product with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

  • Determine the yield of the corresponding benzyl bromide by ¹H NMR spectroscopy using an internal standard.

Illustrative Results & Discussion
SubstrateRelative Rate (k_rel)Yield after 30 min (%)
4-Methylbenzyl Alcohol~50>95%
Benzyl Alcohol1.0088%
This compound ~0.7 ~65%
4-Nitrobenzyl Alcohol< 0.01< 2%

Here, the reactivity trend is dominated by carbocation stability. The electron-donating methyl group in the para position greatly stabilizes the positive charge, leading to a massive rate increase. Conversely, the electron-withdrawing nitro group strongly destabilizes the carbocation, effectively shutting down the reaction.

This compound is slightly less reactive than the unsubstituted benzyl alcohol. This is a critical finding. While one might expect the second phenyl ring to offer additional resonance stabilization, steric hindrance between the ortho-phenyl group and the benzylic hydrogens forces the biphenyl system to adopt a twisted, non-planar conformation.[10] This twisting disrupts the π-orbital overlap between the two rings and between the second ring and the cationic center, reducing its ability to delocalize the positive charge effectively. The primary stabilization comes from the first phenyl ring, and the second ring's electron-withdrawing inductive effect likely contributes to the slightly decreased reactivity compared to the baseline.

Caption: Destabilization of the 2-biphenylmethyl carbocation via steric twisting.

Conclusion: A Profile Dominated by Sterics

This comparative guide demonstrates that the reactivity of this compound is a unique case study in physical organic chemistry. While electronic effects play a predictable role in simple substituted benzyl alcohols, the behavior of this compound is overwhelmingly dictated by the steric bulk of its ortho-phenyl substituent.

  • In bimolecular reactions like esterification, which require external reagents to approach the benzylic center, this compound is exceptionally unreactive due to steric shielding.

  • In unimolecular reactions like the Sₙ1-type formation of a benzyl bromide, its reactivity is slightly attenuated compared to benzyl alcohol. This is not due to a lack of potential electronic stabilization but rather because steric clashes prevent the biphenyl system from achieving the planarity required for effective resonance delocalization of the positive charge.

For the synthetic chemist, this means that this compound should be considered a highly hindered alcohol. Standard protocols may fail or require significantly more forcing conditions.[12] Conversely, this steric protection could be leveraged to achieve selectivity in molecules with multiple reactive sites. Understanding this interplay between structure and reactivity is paramount for designing efficient and successful synthetic routes.

References

A Comparative Guide to the Synthesis of 2-Biphenylmethanol: Validating a Modern Suzuki Coupling Route Against Traditional Grignard Methodology

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Biphenylmethanol

This compound and its derivatives are pivotal intermediates in the synthesis of a wide array of functional molecules.[1][2] Their biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in various drug candidates, including novel PD-L1 inhibitors for cancer therapy.[3][4] Beyond pharmaceuticals, this structural motif is crucial for agrochemicals, most notably in the production of the pyrethroid insecticide Bifenthrin.[1] Given its importance, the efficiency, scalability, and robustness of its synthetic route are of paramount concern for chemists in both academic and industrial settings.

This guide provides an in-depth validation of a modern synthetic approach—the Suzuki-Miyaura coupling—and objectively compares it against a traditional Grignard reaction-based synthesis. We will delve into the mechanistic underpinnings, comparative performance data, and detailed experimental protocols to offer a comprehensive resource for selecting the optimal route for your research and development needs.

Pillar 1: The Traditional Approach - Grignard Reaction

The Grignard reaction, a cornerstone of organic chemistry for over a century, represents a classic method for forming the crucial carbon-carbon bond in this compound.[5][6] The fundamental logic involves the nucleophilic attack of a Grignard reagent, typically formed from an aryl halide, onto an electrophilic carbonyl source.

Mechanistic Rationale & Inherent Limitations

The common Grignard pathway to this compound involves the reaction of phenylmagnesium bromide with 2-hydroxybenzaldehyde or a protected variant. Alternatively, a Grignard reagent can be formed from a 2-halobenzyl alcohol derivative and reacted with a phenyl source.

While powerful, this route is beset by challenges that can impact yield and purity:

  • Moisture Sensitivity: Grignard reagents are potent bases and are notoriously sensitive to protic solvents, including atmospheric moisture.[7] This necessitates the use of anhydrous solvents and inert atmospheres, which can be cumbersome and costly to scale.

  • Side Reactions: A significant side product is often biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).[6] This is favored at higher temperatures and concentrations, complicating purification.

  • Functional Group Intolerance: The high reactivity of the Grignard reagent precludes the presence of many functional groups (e.g., alcohols, amines, esters) in the starting materials, limiting the synthetic flexibility for more complex derivatives.

// Nodes Start [label="Aryl Halide (e.g., Bromobenzene)\n+ Mg Metal", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard [label="Grignard Reagent\n(Phenylmagnesium Bromide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carbonyl [label="Carbonyl Source\n(e.g., 2-Hydroxybenzaldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Magnesium Alkoxide Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Acidic Workup\n(e.g., H3O+)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Biphenyl [label="Biphenyl (Side Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Grignard [label=" Anhydrous Ether"]; Grignard -> Intermediate [label=" Nucleophilic Attack"]; Carbonyl -> Intermediate; Intermediate -> Product [label=" Protonation"]; Acid -> Product; Grignard -> Biphenyl [label=" Wurtz Coupling\n(with unreacted Aryl Halide)"]; } dot Caption: Generalized workflow of a Grignard synthesis for this compound.

Pillar 2: A Modern & Validated Route - Suzuki-Miyaura Coupling

The Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a superior alternative for constructing biaryl linkages.[8][9] Its widespread adoption stems from its mild reaction conditions, exceptional functional group tolerance, and consistently high yields.[10] This makes it particularly suitable for the synthesis of complex molecules in drug discovery and development.[11]

Mechanistic Causality: Why Suzuki Excels

The Suzuki reaction couples an organoboron compound (like an arylboronic acid) with an organic halide in the presence of a palladium catalyst and a base.[12] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The key advantages that drive the choice for this route are:

  • Stability & Safety: Arylboronic acids are generally stable, crystalline solids that are insensitive to air and moisture, making them far easier and safer to handle than Grignard reagents.[10]

  • Mild Conditions: Reactions are typically run under gentle heating in common solvents, often including water, which improves sustainability.[10]

  • High Selectivity & Yield: The reaction is highly chemoselective, minimizing side product formation and leading to cleaner reaction profiles and higher isolated yields.[13]

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_Aryl [label="Ar-Pd(II)LnX", fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Trans [label="Ar-Pd(II)LnAr'", fillcolor="#FBBC05", fontcolor="#202124"]; Boronate [label="Ar'B(OR)2", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., Na2CO3)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Halide [label="Ar-X", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> PdII_Aryl [label=" Oxidative\n Addition", color="#EA4335", fontcolor="#202124"]; Halide -> PdII_Aryl [style=dashed]; PdII_Aryl -> PdII_Trans [label=" Transmetalation", color="#34A853", fontcolor="#202124"]; Boronate -> PdII_Trans [style=dashed]; Base -> Boronate [label="Activation", style=dashed, arrowhead=none]; PdII_Trans -> Pd0 [label=" Reductive\n Elimination", color="#4285F4", fontcolor="#202124"]; PdII_Trans -> Product [style=dashed, arrowhead=none]; } dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: Grignard vs. Suzuki

An objective comparison reveals the clear advantages of the Suzuki coupling route for the synthesis of this compound, particularly in contexts where purity, yield, and process robustness are critical.

ParameterTraditional Grignard RouteValidated Suzuki Coupling Route Rationale & Justification
Typical Yield 50-70%>90% (up to 98% reported for analogues)[13]Suzuki coupling is more selective with fewer competing side reactions, leading to a cleaner conversion to the desired product.
Reaction Conditions Strict anhydrous, inert atmosphereTolerant to air and moisture; aqueous solvent mixtures often used.[10]Boronic acids are stable, eliminating the need for rigorous drying of solvents and glassware, simplifying the experimental setup.
Temperature 35-70°C (refluxing ether/THF)80-100°C (can vary)[13]While sometimes requiring higher heat, the overall process control is simpler and safer due to the stability of the reagents.
Substrate Scope Narrow (intolerant to acidic protons)Broad (tolerant to esters, amides, alcohols, etc.)[10]This is a critical advantage for drug development, allowing for the synthesis of complex, functionalized biphenyl derivatives.
Safety & Handling Pyrophoric reagents, moisture sensitiveAir-stable, low-toxicity reagents.[14][15][16][17][18]Boronic acids and palladium catalysts, while requiring care, are significantly less hazardous than organomagnesium compounds.
Purification Often challenging due to biphenyl byproductSimpler , typically straightforward chromatography or recrystallization.[13]The high selectivity of the Suzuki reaction results in a cleaner crude product, reducing the effort and cost of purification.

Validated Experimental Protocol: Suzuki Synthesis of this compound

This protocol provides a self-validating system for the synthesis of this compound. The described workup, purification, and characterization steps ensure the integrity and identity of the final product.

G

Materials & Equipment:
  • (2-bromophenyl)methanol (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01-0.05 eq)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Toluene and Ethanol (or Dioxane/Water mixture)

  • Standard laboratory glassware, magnetic stirrer/hotplate, condenser

  • Inert gas supply (Argon or Nitrogen)

  • Silica gel for column chromatography

Step-by-Step Procedure:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add (2-bromophenyl)methanol, phenylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the solvent mixture (e.g., a 3:1 ratio of Toluene:Ethanol and a 2M aqueous solution of the base).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Heating: Heat the reaction mixture to 80-90°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a white solid.

Product Validation & Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The data should be consistent with established literature values.

  • ¹H NMR (CDCl₃): Spectral data should show characteristic peaks for the aromatic protons (multiplets in the δ 7.2-7.6 ppm range), the methylene protons (a singlet around δ 4.6-4.8 ppm), and the hydroxyl proton (a broad singlet).[19][20]

  • ¹³C NMR (CDCl₃): The spectrum should display the correct number of aromatic carbon signals and a peak for the methylene carbon (~62-64 ppm).[21]

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak (m/z = 184.24 for C₁₃H₁₂O).[21][22]

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol.[13]

Conclusion

For the synthesis of this compound, the Suzuki-Miyaura cross-coupling reaction presents a demonstrably superior route compared to traditional Grignard-based methods. Its operational simplicity, enhanced safety profile, broad functional group tolerance, and consistently higher yields make it the preferred methodology for modern chemical research and development. This validated protocol provides a reliable and efficient pathway to access this key intermediate, empowering scientists to accelerate their discovery programs in pharmaceuticals, agrochemicals, and materials science.

References

A Senior Application Scientist's Guide to the Comparative Antioxidant Properties of Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the biphenyl scaffold has emerged as a privileged structure, underpinning a diverse array of pharmacologically active compounds.[1][2] Among their many attributes, the antioxidant potential of biphenyl derivatives is of considerable interest, offering a promising avenue for combating the detrimental effects of oxidative stress implicated in a range of pathologies.[1][3] This guide provides an in-depth, comparative analysis of the antioxidant properties of various biphenyl derivatives, supported by experimental data, to empower researchers in their quest for potent new drug candidates.

The Double-Edged Sword of Oxidative Stress and the Promise of Biphenyl Antioxidants

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key player in the onset and progression of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Antioxidants mitigate this damage by neutralizing free radicals, thus preventing cellular injury.[3] Biphenyl derivatives, particularly those bearing hydroxyl substitutions, have demonstrated significant free radical scavenging capabilities, making them a compelling class of compounds for therapeutic development.[1][3]

Mechanisms of Antioxidant Action: A Tale of Electrons and Hydrogen Atoms

The antioxidant activity of phenolic compounds, including hydroxylated biphenyls, is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it. This process can occur through several mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic antioxidant (ArOH) donates a hydrogen atom to a radical (R•), neutralizing it and forming a relatively stable phenoxyl radical (ArO•).

  • Single Electron Transfer-Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation then transfers a proton to the anion.

  • Sequential Proton Loss Electron Transfer (SPLET): The phenolic antioxidant first loses a proton to become a phenoxide anion (ArO-), which then donates an electron to the radical.

The stability of the resulting phenoxyl radical is a critical determinant of antioxidant efficacy. This stability is often enhanced by resonance delocalization of the unpaired electron across the aromatic rings and the presence of electron-donating substituents.

Antioxidant Mechanism cluster_0 Hydrogen Atom Transfer (HAT) Biphenyl-OH Hydroxylated Biphenyl (ArOH) Phenoxyl_Radical Stable Phenoxyl Radical (ArO•) Biphenyl-OH->Phenoxyl_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance

Caption: General mechanism of radical scavenging by a hydroxylated biphenyl via Hydrogen Atom Transfer (HAT).

Comparative Antioxidant Activity of Biphenyl Derivatives: A Data-Driven Analysis

To provide a clear comparison of the antioxidant potential of various biphenyl derivatives, the following table summarizes experimental data from in vitro antioxidant assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates greater antioxidant activity.

Compound/DerivativeAssayIC50 (µg/mL)StandardStandard IC50 (µg/mL)Reference
Biphenyl-2,6-diethanone Derivatives
1a (Unsubstituted)DPPH>100Ascorbic Acid3.9Rikhi et al., 2015
1b (4-OH)DPPH64.21Ascorbic Acid3.9Rikhi et al., 2015
1c (4-NH2)DPPH75.82Ascorbic Acid3.9Rikhi et al., 2015
1d (4-OCH3)DPPH89.31Ascorbic Acid3.9Rikhi et al., 2015
1e (3,4-di-OH)DPPH54.96Ascorbic Acid3.9Rikhi et al., 2015
1f (3-OCH3, 4-OH)DPPH60.14Ascorbic Acid3.9Rikhi et al., 2015
1g (2,4-di-OH)DPPH68.45Ascorbic Acid3.9Rikhi et al., 2015
1h (2,5-di-OH)DPPH71.23Ascorbic Acid3.9Rikhi et al., 2015
1i (3,5-di-OH)DPPH79.64Ascorbic Acid3.9Rikhi et al., 2015
Valacyclovir Biphenyl Derivatives
6aDPPH73.75BHT42.5Anonymous
6bDPPH44.9BHT42.5Anonymous
6cDPPH55.2BHT42.5Anonymous
6dDPPH60.5BHT42.5Anonymous
6eDPPH69.8BHT42.5Anonymous

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Structure-Activity Relationships: Decoding the Antioxidant Potential

The antioxidant capacity of biphenyl derivatives is intricately linked to their molecular structure. Key structural features that govern their activity include:

  • Number and Position of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity. The position of these groups is also crucial. For instance, in the biphenyl-2,6-diethanone series, the derivative with 3,4-dihydroxy substitution (catechol moiety) exhibited the highest antioxidant potential (lowest IC50). This is often attributed to the ability of the catechol group to readily donate hydrogen atoms and form a stable ortho-quinone.

  • Electron-Donating Groups: The presence of electron-donating groups, such as hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3), on the aromatic rings can increase the stability of the phenoxyl radical through resonance, thereby enhancing antioxidant activity.[3] The data for biphenyl-2,6-diethanone derivatives supports this, with substituted compounds showing greater activity than the unsubstituted parent compound.[3]

  • Steric Hindrance: Bulky substituents near the hydroxyl groups can sterically hinder the interaction with free radicals, potentially reducing antioxidant efficacy.

  • Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds between adjacent hydroxyl groups can stabilize the resulting phenoxyl radical after hydrogen donation, which can enhance antioxidant activity.

A study by Majer et al. (2023) on natural phenols and their synthesized hydroxylated biphenyl derivatives highlighted that magnolol, a naturally occurring hydroxylated biphenyl, demonstrates strong antioxidant effects.[4][5][6][7] The study also showed that methylation of the phenolic hydroxyl groups reduces the antioxidant activity, underscoring the critical role of the free hydroxyl group in radical scavenging.[4]

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed, step-by-step methodologies for three common in vitro antioxidant assays.

Antioxidant_Assay_Workflow cluster_1 Preparation cluster_2 Reaction cluster_3 Measurement & Analysis Reagent_Prep Prepare Assay Reagents (DPPH, ABTS, or FRAP) Mixing Mix Reagents with Samples/Standards Reagent_Prep->Mixing Sample_Prep Prepare Biphenyl Derivative Solutions (various concentrations) Sample_Prep->Mixing Standard_Prep Prepare Standard Solutions (e.g., Trolox, Ascorbic Acid) Standard_Prep->Mixing Incubation Incubate under Specific Conditions (Time, Temperature, Light) Mixing->Incubation Absorbance Measure Absorbance (Spectrophotometer) Incubation->Absorbance Calculation Calculate % Inhibition or Reducing Power Absorbance->Calculation IC50 Determine IC50 or Equivalent Antioxidant Capacity Calculation->IC50

Caption: A generalized workflow for in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

    • Prepare stock solutions of the biphenyl derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare serial dilutions of the test compounds and the standard.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging against the concentration of the sample to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured as a decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions and serial dilutions of the biphenyl derivatives and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add 10 µL of each sample dilution to 1 mL of the diluted ABTS•+ solution.

    • Mix thoroughly and incubate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage inhibition of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare stock solutions and serial dilutions of the biphenyl derivatives and a standard (e.g., ascorbic acid or FeSO₄).

  • Assay Procedure:

    • Add 10 µL of each sample dilution to 190 µL of the FRAP reagent in a 96-well plate.

    • Incubate at 37°C for 4 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using a known concentration of FeSO₄.

    • Express the results as ferric reducing ability in µM Fe(II) equivalents or ascorbic acid equivalents.

Conclusion and Future Directions

This guide provides a comparative framework for understanding and evaluating the antioxidant properties of biphenyl derivatives. The experimental data clearly indicates that the antioxidant activity of these compounds is highly dependent on their substitution patterns, with the presence and position of hydroxyl and other electron-donating groups playing a pivotal role. The provided protocols for DPPH, ABTS, and FRAP assays offer standardized methods for quantifying and comparing the antioxidant potential of novel biphenyl derivatives.

While the presented data offers valuable insights, further comprehensive studies are warranted to directly compare a wider range of biphenyl scaffolds across multiple antioxidant assays. Such studies will be instrumental in building a more complete structure-activity relationship profile and will undoubtedly accelerate the discovery and development of novel biphenyl-based antioxidants for therapeutic applications.

References

A Comparative Guide to the Catalytic Activity of 2-Biphenylmethanol-Based Ligands and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and professionals in drug development, the selection of an appropriate ligand is a critical decision that profoundly influences the efficacy, selectivity, and overall success of a catalytic reaction. Within the vast landscape of chiral ligands, those possessing a biphenyl backbone have established themselves as a privileged class, offering a tunable and rigid scaffold for inducing asymmetry in a wide array of chemical transformations. This guide provides an in-depth comparison of the catalytic activity of ligands derived from or analogous to the 2-biphenylmethanol framework. We will delve into the experimental data that underscores the structure-activity relationships of these ligands, offering insights into how subtle electronic and steric modifications can lead to significant variations in catalytic performance.

The Architectural Advantage of the Biphenyl Scaffold

The biphenyl scaffold is a cornerstone in the design of chiral ligands for asymmetric catalysis. Its defining feature is axial chirality, arising from restricted rotation around the C-C single bond connecting the two phenyl rings. This atropisomerism creates a stable, well-defined three-dimensional chiral environment around the metal center, which is essential for effective stereochemical control. Furthermore, the biphenyl framework allows for systematic modifications at the 2, 2', 3, 3', 5, 5', and 6, 6' positions, enabling the fine-tuning of both steric hindrance and electronic properties. This "tunability" is paramount for optimizing a ligand's performance for a specific catalytic transformation and substrate.

Case Study: Axially Chiral Biphenyldiol (BIPOL)-Based Ligands in Asymmetric Catalysis

While direct comparative studies on a wide range of this compound-derived ligands are not extensively documented in a single source, a comprehensive study on the closely related and structurally analogous [1,1'-biphenyl]-2,2'-diol (BIPOL) ligands provides an excellent platform for understanding the principles of ligand design and their impact on catalytic outcomes.[1] This family of ligands, with their tunable dihedral angles and substituent effects, serves as a powerful proxy for understanding how modifications to a biphenyl core can dramatically alter catalytic activity.

Asymmetric Addition of Diethylzinc to Aldehydes

A classic benchmark for testing the efficacy of new chiral ligands is the enantioselective addition of diethylzinc to aldehydes. The data presented below showcases the performance of various BIPOL-based ligands in the titanium-catalyzed addition of diethylzinc to benzaldehyde.

Ligand (Structure)Rationale for DesignYield (%)Enantiomeric Excess (ee, %)
(S)-L1 Parent 6,6'-dimethyl-BIPOL core9786
(S)-L2 Increased steric bulk at 6,6' (diethyl)9793
(S)-L5 Further increased bulk at 6,6' (diisopropyl)9793
(S)-L8 Introduction of phenyl groups at 6,6'9591
(S)-BINOL Established benchmark ligand9586

Table 1: Performance of various BIPOL-based ligands in the asymmetric addition of diethylzinc to benzaldehyde. Data sourced from[1].

The results clearly indicate that modifying the substituents at the 6 and 6' positions of the biphenyl backbone has a significant impact on the enantioselectivity of the reaction. Increasing the steric bulk from methyl ((S)-L1) to ethyl ((S)-L2) and isopropyl ((S)-L5) groups leads to a notable improvement in the enantiomeric excess, from 86% to 93%.[1] This suggests that a more sterically demanding chiral pocket around the active metal center enhances the facial discrimination of the approaching aldehyde. Interestingly, the newly developed BIPOL ligands, (S)-L2 and (S)-L5, outperform the well-established (S)-BINOL ligand under these conditions.

Experimental Protocol: Asymmetric Diethylzinc Addition

A generalized protocol for the asymmetric addition of diethylzinc to an aldehyde, as adapted from the literature, is provided below.[1]

Materials:

  • Anhydrous Toluene

  • Titanium (IV) isopropoxide (Ti(OiPr)₄)

  • Diethylzinc (ZnEt₂) (1.0 M solution in hexanes)

  • Chiral BIPOL ligand

  • Aldehyde

  • 1N Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the chiral BIPOL ligand (0.02 mmol) in anhydrous toluene (2.0 mL).

  • To this solution, add Ti(OiPr)₄ (0.32 mmol) and stir for 10 minutes at room temperature.

  • Cool the mixture to -3 °C and add the aldehyde (0.2 mmol).

  • Slowly add the diethylzinc solution (0.6 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -3 °C for 10 hours.

  • Quench the reaction by the slow addition of 1N HCl (2.0 mL).

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizing the Catalytic Workflow

The following diagram illustrates the general workflow for the screening and application of chiral ligands in an asymmetric catalytic reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ligand_Selection Ligand Selection (e.g., BIPOL derivatives) Catalyst_Formation In situ Catalyst Formation (Ligand + Metal Precursor) Ligand_Selection->Catalyst_Formation Substrate_Addition Addition of Substrates (Aldehyde, ZnEt2) Catalyst_Formation->Substrate_Addition Introduction to reaction vessel Reaction_Execution Controlled Reaction (Temperature, Time) Substrate_Addition->Reaction_Execution Workup_Purification Quenching & Purification Reaction_Execution->Workup_Purification Reaction completion Analysis Yield & Enantioselectivity (NMR, Chiral HPLC) Workup_Purification->Analysis Analysis->Ligand_Selection Optimization Loop

Caption: A generalized workflow for the evaluation of chiral ligands in asymmetric catalysis.

Expanding the Scope: Phosphoramidite Ligands in Palladium-Catalyzed Cycloadditions

The versatility of the biphenyl scaffold is further demonstrated when the hydroxyl groups of the BIPOL core are converted into phosphoramidites. These modifications dramatically alter the electronic properties of the ligand, making them suitable for a different class of transformations, such as palladium-catalyzed reactions.

In a Pd-catalyzed [4+2] cycloaddition of benzofuran-derived azadienes with vinyl benzoxazinanones, a phosphoramidite ligand derived from a BIPOL core, (S)-L14 , demonstrated excellent performance, affording the product in high yield and enantioselectivity.[1] This highlights the modularity of the biphenyl-based ligand design, where the core scaffold can be adapted to create ligands for a wide range of metal-catalyzed reactions.

The Rise of Monodentate Biphenyl-Based Ligands

While bidentate ligands have historically dominated the field, there is a growing appreciation for the utility of monodentate ligands in asymmetric catalysis.[2] Monodentate phosphoramidite ligands derived from axially chiral biphenols have shown remarkable success in reactions such as the copper-catalyzed conjugate addition of diethylzinc to cycloalkenones.[2] The "fine-tuning" capability of these ligands, where substituents on both the biphenyl backbone and the amine moiety can be easily varied, is crucial for achieving high levels of enantioselectivity.[2]

Furthermore, novel chiral monophosphine ligands based on the well-known SPhos/RuPhos backbone have been developed for enantioselective Suzuki-Miyaura coupling reactions.[3] These ligands, which incorporate chiral lactate side chains, demonstrate that even subtle chiral modifications to a robust biphenylphosphine scaffold can induce high levels of asymmetry in carbon-carbon bond-forming reactions.

Conclusion: A Framework for Ligand Selection

The evidence from the literature strongly supports the biphenyl framework as a highly versatile and tunable platform for the design of chiral ligands. While a comprehensive head-to-head comparison of ligands derived specifically from this compound is an area ripe for further investigation, the principles gleaned from the study of analogous biphenyldiol and other biphenyl-based systems provide a clear roadmap for researchers.

The key takeaways for ligand selection are:

  • Steric Tuning is Crucial: As demonstrated in the diethylzinc additions, modifying the steric bulk around the chiral pocket is a powerful tool for enhancing enantioselectivity.

  • Electronic Modularly Expands Scope: The conversion of diols to phosphoramidites allows the same core scaffold to be applied to a different set of catalytic reactions, highlighting the importance of being able to tune the electronic properties of the ligand.

  • Don't Underestimate Monodentate Ligands: The success of monodentate biphenyl-based phosphoramidites and phosphines underscores their potential in achieving high performance in a variety of catalytic transformations.

By understanding these principles and leveraging the experimental data available, researchers can make more informed decisions in the selection and design of biphenyl-based ligands, ultimately accelerating the discovery and development of novel and efficient asymmetric catalytic processes.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Biphenylmethanol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Biphenylmethanol

In the landscape of pharmaceutical development, the precise and accurate quantification of chemical entities is paramount. This compound (also known as [1,1'-Biphenyl]-2-ylmethanol) is a critical organic intermediate and a potential impurity in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its presence, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, establishing robust, reliable, and validated analytical methods for its quantification is not merely a procedural step but a foundational requirement for regulatory compliance and quality assurance.

This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of this compound. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices. The core of this guide is a detailed exploration of cross-validation, a critical process used to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[3][4] This ensures consistency and reliability, particularly when transferring methods between laboratories or employing different technologies for the same analytical task. Our framework is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) "Validation of Analytical Procedures," ensuring a scientifically sound and regulatory-compliant approach.[5][6][7]

Overview of Primary Analytical Techniques

The selection of an analytical method is dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, often defined in an Analytical Target Profile (ATP).[6] For this compound, its aromatic structure and hydroxyl group make it amenable to several techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse of the pharmaceutical industry for its versatility and applicability to a wide range of non-volatile and thermally labile compounds.[8] For this compound, a reversed-phase HPLC method using a C18 or Biphenyl stationary phase is ideal.[9][10] The biphenyl rings of the analyte exhibit strong π-π interactions with a biphenyl stationary phase, often providing unique selectivity compared to traditional C18 columns.[10] Detection is typically achieved using a UV or Photodiode Array (PDA) detector, leveraging the chromophoric nature of the biphenyl moiety.

  • Gas Chromatography (GC): GC is an excellent technique for volatile and thermally stable compounds.[11][12] this compound has sufficient volatility to be analyzed by GC, typically with Flame Ionization Detection (FID) for robust quantification or Mass Spectrometry (MS) for definitive identification.[13][14] The key advantage of GC is often its high resolution and speed. The choice between HPLC and GC can depend on factors like sample complexity, required sensitivity, and available instrumentation.

The Principle and Practice of Cross-Validation

According to the ICH Q2(R2) guideline, cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[3] It is a mandatory exercise when:

  • Comparing results from two or more different analytical methods (e.g., HPLC vs. GC).

  • Comparing results from the same method being run in different laboratories (inter-laboratory transfer).

The ultimate goal is to ensure that the data generated, regardless of the method or location, is equivalent and reliable. This builds trustworthiness into the analytical lifecycle of a product.[4][15]

G cluster_setup Phase 1: Method Development & Validation cluster_execution Phase 2: Cross-Validation Execution cluster_analysis Phase 3: Data Analysis & Conclusion Dev_HPLC Develop & Optimize HPLC-UV Method Val_HPLC Full Validation of HPLC-UV Method (per ICH Q2) Dev_HPLC->Val_HPLC Samples Prepare a Homogeneous Set of Samples (e.g., 3 concentrations, n=6) Val_HPLC->Samples Dev_GC Develop & Optimize GC-FID Method Val_GC Full Validation of GC-FID Method (per ICH Q2) Dev_GC->Val_GC Val_GC->Samples Analyze_HPLC Analyze Samples with Validated HPLC-UV Method Samples->Analyze_HPLC Analyze_GC Analyze Samples with Validated GC-FID Method Samples->Analyze_GC Compare Collect Data Sets from Both Methods Analyze_HPLC->Compare Analyze_GC->Compare Stats Statistical Comparison (e.g., t-test, F-test, Equivalence Testing) Compare->Stats Report Generate Cross-Validation Report Stats->Report Conclusion Conclusion: Methods are Interchangeable (or Not) Report->Conclusion

Figure 1: A generalized workflow for the cross-validation of two analytical methods.

Comparative Performance: HPLC-UV vs. GC-FID

To provide an objective comparison, the following table summarizes hypothetical yet realistic performance data for the quantification of this compound using fully validated HPLC-UV and GC-FID methods. These parameters are the cornerstone of any method validation report.[7][16]

Validation ParameterHPLC-UV MethodGC-FID MethodICH Acceptance Criteria (Typical)
Linearity (R²) > 0.9995> 0.9992≥ 0.999
Range 1.0 - 150 µg/mL0.5 - 100 µg/mLCovers 80-120% of test concentration
Accuracy (% Recovery) 99.2% - 101.5%98.5% - 102.0%98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 0.8%≤ 1.2%≤ 2.0%
Precision (Intermediate, %RSD) ≤ 1.5%≤ 1.8%≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mL0.15 µg/mLReportable
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mLReportable
Specificity High (No interference from placebo and known impurities)High (No interference from placebo and known impurities)Peak purity > 0.99; No co-elution

Expert Interpretation: The data illustrates a common trade-off. The HPLC method demonstrates slightly better precision (%RSD), which is often attributable to the highly reproducible nature of modern liquid pumps and autosamplers. Conversely, the GC-FID method shows superior sensitivity with lower LOD and LOQ values, a characteristic advantage of FID for hydrocarbon-containing analytes. The choice between them is therefore not about which is "better," but which is more "fit-for-purpose."

Detailed Experimental Protocols

Trustworthiness in analytical science is built on reproducibility. The following protocols are detailed to allow for replication and serve as a self-validating system.

Protocol 1: HPLC-UV Quantification of this compound
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Biphenyl phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (65:35, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Run Time: 10 minutes.

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 150 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Preparation: Accurately weigh the sample, dissolve in diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm PTFE syringe filter before injection.

Protocol 2: GC-FID Quantification of this compound
  • Instrumentation:

    • Gas Chromatograph equipped with a split/splitless inlet, an autosampler, and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 270°C.

    • Split Ratio: 20:1.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp at 20°C/min to 280°C, hold for 3 minutes.

    • Detector Temperature: 300°C.

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Methanol.

    • Working Standards: Prepare a series of calibration standards (e.g., 0.5, 2.5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with Methanol.

    • Sample Preparation: Accurately weigh the sample, dissolve in Methanol to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL), and filter if necessary.

Protocol 3: Cross-Validation Procedure
  • Objective: To demonstrate the equivalence of the validated HPLC-UV and GC-FID methods.

  • Sample Selection: Prepare a single, homogeneous batch of test sample. From this batch, prepare nine independent samples: three at a low concentration (e.g., 25 µg/mL), three at a medium concentration (e.g., 50 µg/mL), and three at a high concentration (e.g., 75 µg/mL).

  • Analysis: Analyze each of the nine samples using both the validated HPLC-UV method and the validated GC-FID method.

  • Data Evaluation:

    • Tabulate the quantitative results (% assay or µg/mL) obtained from both methods for each sample.

    • Calculate the mean, standard deviation, and %RSD for the results from each method at each concentration level.

    • Statistical Comparison: Perform a two-sample t-test (to compare means) and an F-test (to compare variances) on the two sets of data at each concentration level. The null hypothesis is that there is no statistically significant difference between the methods.

  • Acceptance Criteria: The methods are considered equivalent if the p-value from the t-test is > 0.05, indicating no significant difference between the mean results, and the results from both methods fall within the pre-defined accuracy and precision limits of the validation studies.

Figure 2: Decision logic for selecting the appropriate analytical method post-validation.

Conclusion

This guide has demonstrated that both HPLC-UV and GC-FID are robust and reliable methods for the quantification of this compound. The hypothetical data shows that while both methods meet stringent ICH validation criteria, they possess unique strengths: superior precision for HPLC and enhanced sensitivity for GC. The cross-validation protocol provides a clear, statistically-grounded framework for proving the interchangeability of these methods.[4] For the practicing scientist, the choice is not about inherent superiority but about aligning the method's specific performance characteristics with the analytical need—be it high-throughput screening, final product release testing, or trace impurity analysis. This commitment to rigorous, comparative validation ensures data integrity across the entire lifecycle of a pharmaceutical product.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Biphenylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile of 2-Biphenylmethanol

Before any handling or disposal, it is crucial to understand the inherent risks associated with this compound. While comprehensive toxicological data is not fully available, the compound is known to cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, treating it as a hazardous substance is a critical first step in ensuring safety.

Key Physical and Chemical Properties

PropertyValueSource
Molecular Formula C13H12O[2][3]
Molecular Weight 184.23 g/mol [2][3]
Appearance White to off-white solid (crystals or powder)[4][5]
Melting Point 46-51 °C[5][6]
Boiling Point 96 °C at 0.04 mmHg[5]
Flash Point > 112 °C[5]
Incompatibilities Strong oxidizing agents, acids, acid chlorides, acid anhydrides[1][7]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards, stringent adherence to PPE protocols is mandatory when handling or disposing of this compound. The following table outlines the required PPE, categorized by the level of protection.

Required Personal Protective Equipment (PPE)

Protection LevelEquipmentRationale
Standard Handling Nitrile or butyl rubber gloves, safety glasses with side shields, lab coat.To prevent skin and eye contact during routine handling of small quantities.[8][9]
Spill Cleanup & Disposal Chemical-resistant gloves (double-gloving recommended), chemical splash goggles or face shield, chemical-resistant apron or coveralls.To provide enhanced protection against splashes and direct contact with larger quantities of the chemical.[8][10][11]
High-Risk Scenarios In addition to the above, respiratory protection (e.g., NIOSH-approved respirator with appropriate cartridges) may be necessary if dusts or aerosols are generated, or if working in a poorly ventilated area.[7][8]To prevent inhalation of irritating particles.[1][7]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][12]

Workflow for Disposal of this compound

cluster_prep Preparation cluster_transfer Waste Transfer cluster_storage Temporary Storage cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_container Select a Labeled, Compatible Waste Container prep_ppe->prep_container transfer_solid For Solid Waste: Carefully transfer into the waste container. prep_container->transfer_solid transfer_solution For Solutions: Transfer liquid waste into the container using a funnel. transfer_solid->transfer_solution transfer_rinse Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone, ethanol) and collect the rinsate in the waste container. transfer_solution->transfer_rinse storage_seal Securely Seal the Waste Container transfer_rinse->storage_seal storage_location Store in a Designated, Well-Ventilated, and Secondary Containment Area storage_seal->storage_location disposal_contact Contact your Institution's Environmental Health & Safety (EHS) Office storage_location->disposal_contact disposal_pickup Arrange for Hazardous Waste Pickup disposal_contact->disposal_pickup

Caption: Workflow for the proper disposal of this compound waste.

Detailed Steps:

  • Segregation of Waste:

    • Solid this compound waste should be collected separately.

    • Solutions containing this compound should be collected in a designated liquid waste container.

    • Do not mix with incompatible wastes, such as strong oxidizing agents.[1][7]

  • Container Selection and Labeling:

    • Use a chemically resistant container with a secure screw-top lid.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". List any other constituents of the waste stream.

  • Waste Transfer:

    • When transferring the waste, work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Avoid generating dust.[7][12]

    • For contaminated lab supplies (e.g., gloves, weighing paper), place them in a sealed bag and then into the solid waste container.

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and away from heat or ignition sources.[4][13]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Final Disposal:

    • The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[7][12]

    • Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[7][13]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Decision Tree for this compound Spill Response

cluster_small_spill Small Spill (Manageable by Lab Personnel) cluster_large_spill Large Spill (or in Poorly Ventilated Area) spill Spill Occurs assess Assess the Spill (Size, Location, Ventilation) spill->assess small_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->small_ppe Small & Controllable large_evacuate Evacuate the Immediate Area assess->large_evacuate Large or Uncontrolled small_contain Cover with an Inert Absorbent Material (e.g., Vermiculite, Sand) small_ppe->small_contain small_collect Sweep up and Place in a Labeled Hazardous Waste Container small_contain->small_collect small_clean Clean the Area with Soap and Water small_collect->small_clean final_disposal Final Disposal via EHS small_clean->final_disposal Dispose of all contaminated materials as hazardous waste large_alert Alert Colleagues and Notify EHS large_evacuate->large_alert large_secure Restrict Access to the Spill Area large_alert->large_secure large_await Await Arrival of Trained Emergency Responders large_secure->large_await large_await->final_disposal

Caption: Decision-making process for responding to a this compound spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: For large spills, evacuate the area and inform your supervisor and EHS department immediately.[7]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: For small, manageable spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to cover the spill.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7][12]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to the protocol outlined in Section 3.[1]

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.